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Foundational

Conformational Dynamics and Transannular Reactivity of Cyclononane-1,4-dione: A Technical Guide for Macrocyclic Drug Design

Executive Summary The rational design of macrocyclic therapeutics requires a rigorous understanding of medium-sized ring dynamics. Rings containing 8 to 11 carbon atoms are uniquely governed by Prelog strain (transannula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of macrocyclic therapeutics requires a rigorous understanding of medium-sized ring dynamics. Rings containing 8 to 11 carbon atoms are uniquely governed by Prelog strain (transannular strain), where non-adjacent substituents are forced into spatial conflict within the ring's interior[1]. Among these, the 9-membered cyclononane system is often considered the most strained, exhibiting complex conformational ensembles[2].

This whitepaper provides an in-depth analysis of cyclononane-1,4-dione (CAS: 1030023-37-0). By substituting two methylene groups with sp2 -hybridized carbonyls, the conformational landscape is fundamentally altered. We explore the structural causality behind its unique transannular interactions, detail field-proven experimental workflows for its synthesis and analysis, and examine its divergent reactivity in asymmetric organocatalysis[3].

Structural and Conformational Analysis

The Thermodynamics of Prelog Strain

In standard cycloalkanes, cyclononane represents the peak of thermochemical strain relative to cyclohexane[1]. This strain arises not from Baeyer (angle) strain, but from Pitzer (torsional) strain and severe transannular van der Waals repulsions between inward-pointing hydrogen atoms. Cyclononane typically adopts a Twist-Boat-Chair (TBC) or Boat-Chair-Boat (BCB) conformation to mitigate these clashes[2].

When oxidizing cyclononane to cyclononane-1,4-dione , the introduction of two planar sp2 carbonyl centers at the C1 and C4 positions removes four transannular protons, partially relieving steric congestion. However, it introduces new dipole-dipole interactions between the carbonyl oxygens. The molecule must balance the minimization of transannular steric clashes with the electrostatic repulsion of the C=O bonds, leading to a highly restricted conformational space.

Spectroscopic Signatures

The restricted conformational flipping of cyclononane-1,4-dione can be observed via Nuclear Magnetic Resonance (NMR) spectroscopy. The desymmetrization of the ring yields distinct multiplet patterns[4]:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 2.66 (broad multiplet, 4H), 2.39–2.34 (m, 4H), 1.78–1.70 (m, 4H), 1.62–1.54 (m, 2H).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 214.9 (C=O), 44.7, 38.5, 28.7, 21.1.

Comparative Strain and Reactivity Profiles

To contextualize the behavior of cyclononane-1,4-dione, we must compare it against its 8-membered and 10-membered homologues. The table below summarizes the causality between ring size, preferred conformation, and transannular reactivity.

Table 1: Conformational and Reactivity Metrics of Medium-Sized 1,4-Diones

Ring SizeCompoundPrimary Strain ContributorPreferred ConformationTransannular Aldol Outcome
8-Membered1,4-CyclooctanedioneTorsional (Pitzer)Boat-ChairStable β -hydroxy ketone (Bicyclo[3.3.0]octane)
9-Membered 1,4-Cyclononanedione Transannular (Prelog) Twist-Boat-Chair Condensation product (Bicyclic enone)
10-Membered1,6-CyclodecanedioneTransannular (Prelog)Boat-Chair-BoatStable β -hydroxy ketone (Bicyclo[4.4.0]decane)

Data synthesized from comparative aldolization studies[3].

Transannular Reactivity: The Aldolization Anomaly

Transannular reactions are powerful tools for constructing complex, polycyclic frameworks from simple macrocycles[5]. In the presence of an amine catalyst (e.g., L-proline derivatives), cyclic diones can undergo transannular aldol reactions.

Mechanistic Causality

When 1,4-cyclooctanedione is subjected to trans-4-fluoro-proline catalysis, it yields a stable bicyclo[3.3.0]octane β -hydroxy ketone with excellent enantioselectivity[3]. However, 1,4-cyclononanedione completely fails to deliver the corresponding β -hydroxy ketone . Instead, it undergoes rapid dehydration to form a bicyclic condensation product (an enone)[3].

Why does this happen? The initial transannular attack in the 9-membered ring generates a highly strained 6/5-fused bicyclic system. If the resulting intermediate retains sp3 hybridization at the newly formed hydroxyl-bearing carbon, the eclipsing interactions between the 6-membered and 5-membered rings are thermodynamically prohibitive. To relieve this strain, the molecule rapidly ejects water, introducing an sp2 hybridized double bond that flattens the ring junction and acts as a thermodynamic sink.

G A Cyclononane-1,4-dione (Conformational Ensemble) B Amine Catalyst Binding (trans-4-fluoro-proline) A->B C Enamine Formation (Activation of C-alpha) B->C D Transannular Nucleophilic Attack (C-C Bond Formation) C->D E Bicyclic Aldol Intermediate (Highly Strained 6/5 System) D->E F Dehydration / Condensation (Strain Relief) E->F G Bicyclic Enone Product (Thermodynamic Sink) F->G

Mechanistic pathway of the transannular aldol condensation in cyclononane-1,4-dione.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the synthesis of the dione and its subsequent transannular organocatalytic evaluation.

Protocol A: Synthesis of Cyclononane-1,4-dione via Oxidative Cleavage

This method utilizes a biphasic ruthenium-catalyzed oxidation of a bicyclic olefin precursor to generate the medium-sized dione[4].

Materials: Bicyclic olefin precursor (6.0 mmol), CCl 4​ (30 mL), CH 3​ CN (30 mL), H 2​ O (43 mL), NaIO 4​ (5.4 g, 25.2 mmol), RuO 2​ ·H 2​ O (16.0 mg, 0.12 mmol). Step-by-Step Procedure:

  • Solvent Preparation: To a 250 mL round-bottom flask, add the CCl 4​ , CH 3​ CN, and H 2​ O to create a biphasic solvent system.

  • Substrate Addition: Dissolve the bicyclic olefin precursor (6.0 mmol, 1.0 equiv) into the stirring solvent mixture.

  • Oxidant Introduction: Add NaIO 4​ (4.2 equiv) followed immediately by the catalytic RuO 2​ ·H 2​ O (0.02 equiv). Caution: The reaction is exothermic; maintain vigorous stirring.

  • Reaction Monitoring: Stir vigorously at room temperature for exactly 30 minutes. The mixture will turn dark as the active RuO 4​ species is generated and consumed.

  • Quenching & Extraction: Dilute the reaction with 150 mL of distilled H 2​ O. Extract the aqueous layer with CH 2​ Cl 2​ (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient 30%–50% EtOAc/Hexanes) to yield pure cyclononane-1,4-dione.

Protocol B: Organocatalytic Transannular Aldol Reaction

This protocol evaluates the strain-driven condensation pathway of the 9-membered dione[3][4].

Materials: Cyclononane-1,4-dione (1.0 equiv), anhydrous DMSO, trans-4-fluoro-L-proline (20 mol%). Step-by-Step Procedure:

  • Preparation: In a flame-dried 2-dram vial purged with argon, add cyclononane-1,4-dione.

  • Solvation: Add anhydrous DMSO to achieve a precise substrate concentration of 0.5 M.

  • Catalysis: Add trans-4-fluoro-L-proline (20 mol%) directly to the stirring solution.

  • Incubation: Seal the vial and allow the mixture to stir at room temperature (25 °C) for 24 hours.

  • Workup: Dilute the reaction mixture with CH 2​ Cl 2​ and transfer to a separatory funnel containing brine/H 2​ O (1:1).

  • Isolation: Extract the aqueous phase with CH 2​ Cl 2​ three times. Dry the combined organics over Na 2​ SO 4​ , concentrate in vacuo, and analyze the crude mixture via 1 H NMR to confirm the absence of the β -hydroxy ketone and the exclusive presence of the bicyclic enone condensation product.

Analytical Workflows for Conformational Assignment

Determining the exact ground-state conformation of cyclononane-1,4-dione requires a synergistic approach combining empirical spectroscopy and quantum mechanical modeling.

Workflow S1 Sample Prep (0.5M in CDCl3) S2 VT-NMR Spectroscopy (298K to 180K) S1->S2 S3 Line Shape Analysis (Extract ΔG‡) S2->S3 S5 Conformer Assignment (TBC vs. BCB) S3->S5 S4 Computational Modeling (DFT B3LYP/6-311G) S4->S5

Workflow for empirical and computational conformational analysis of cyclic diones.

  • Variable Temperature NMR (VT-NMR): Because medium rings undergo rapid conformational interconversion (e.g., "kayaking" movements) at room temperature[2], VT-NMR is required. Cooling the sample to 180K in CD 2​ Cl 2​ or toluene- d8​ slows the interconversion, allowing distinct conformers to be "frozen out" on the NMR timescale.

  • Density Functional Theory (DFT): Empirical data is validated against DFT calculations (e.g., B3LYP/6-311G(d,p)) to calculate the relative thermodynamic stabilities of the TBC and BCB conformers[5].

Implications in Drug Development

For drug development professionals, cyclononane-1,4-dione serves as a critical model for conformationally constrained macrocycles . The inability of the 9-membered ring to form a stable aldol adduct without dehydration highlights the extreme transannular forces at play.

When designing kinase inhibitors or macrocyclic peptides, incorporating a 9-membered ring with sp2 centers can be used to intentionally lock a molecule into a specific bioactive conformation. Furthermore, the transannular condensation pathway is highly biomimetic, mirroring the biosynthesis of complex tricyclic natural product cores (e.g., Palhinine A) where oxidative dearomatization and transannular cyclizations build rigid, drug-like scaffolds from flexible precursors[6].

References

  • Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Prelog strain Wikipedia URL: [Link]

  • cis-Cyclononene Conformational Families and a Crystallographic Example of a Skew-Chair−Boat Type-2 Conformation The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Direct Access to 6/5/7/5- and 6/7/5/5-Fused Tetracyclic Triterpenoids via Divergent Transannular Aldol Reaction of Lanosterol-Derived Diketone PubMed Central (PMC) URL:[Link]

  • A Substrate Co-Catalyzed Enantioselective Triple Organo-Cascade Reaction (Supporting Information) Amazon S3 / Scientific Literature Repository URL:[Link]

  • Tandem Oxidative Dearomatization/Intramolecular Diels–Alder Reaction for Construction of the Tricyclic Core of Palhinine A Organic Letters - ACS Publications URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Ring Strain Energy of Cyclononane-1,4-dione: A Comprehensive Guide for Molecular Design

Executive Summary The exploration of medium-sized rings (8–11 members) represents a frontier in modern drug discovery, offering unique three-dimensional vectors capable of modulating "undruggable" protein-protein interac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of medium-sized rings (8–11 members) represents a frontier in modern drug discovery, offering unique three-dimensional vectors capable of modulating "undruggable" protein-protein interactions[1]. Among these, cyclononane-1,4-dione (CAS 1030023-37-0)[2] serves as a highly versatile, yet thermodynamically complex, structural motif.

Synthesizing and functionalizing nine-membered carbocycles is notoriously difficult due to the enthalpic and entropic penalties associated with their cyclization[3]. As a Senior Application Scientist, understanding the precise thermodynamic stability and Ring Strain Energy (RSE) of cyclononane-1,4-dione is paramount. This whitepaper elucidates the causality behind its conformational behavior, detailing how the strategic placement of two sp2 -hybridized carbonyl centers at the 1,4-positions fundamentally rewrites the strain profile of the parent cyclononane.

The Triad of Ring Strain in Medium-Sized Carbocycles

To master the thermodynamic behavior of cyclononane-1,4-dione, one must first deconstruct the strain inherent to the parent cyclononane hydrocarbon, which possesses a moderate RSE of approximately 11.7 kcal/mol (54 kJ/mol)[4]. Unlike small rings (e.g., cyclobutane) where Baeyer (angle) strain dictates instability[5], medium-sized rings are governed by a delicate balance of three forces:

  • Prelog Strain (Transannular Strain): The dominant destabilizing force in 8- to 11-membered rings. It arises from the severe steric repulsion between non-adjacent hydrogen atoms pointing inward across the ring cavity[6].

  • Pitzer Strain (Torsional Strain): The energetic penalty incurred by the eclipsing interactions of adjacent C–H bonds. Medium rings struggle to achieve fully staggered conformations along all C–C bonds simultaneously[7].

  • Baeyer Strain (Angle Strain): While less severe than in small rings, medium rings still exhibit minor deviations from the ideal 109.5° tetrahedral angle to accommodate ring closure[5].

RSE_Components Total Total Ring Strain Energy (Cyclononane-1,4-dione) Prelog Prelog Strain (Transannular Sterics) Total->Prelog Pitzer Pitzer Strain (Torsional Eclipsing) Total->Pitzer Baeyer Baeyer Strain (Angle Distortion) Total->Baeyer Dipole Dipole-Dipole Interactions (1,4-Dione) Total->Dipole

Logical breakdown of the thermodynamic strain components in cyclononane-1,4-dione.

Conformational Thermodynamics of Cyclononane-1,4-dione

The parent cyclononane lacks a single, deeply localized global energy minimum. Instead, it exists as a dynamic equilibrium of flexible conformers, predominantly adopting the twist-boat-chair (TBC) or [333] conformation to minimize transannular clashes[4].

The introduction of two carbonyl groups at the 1 and 4 positions fundamentally alters this thermodynamic landscape through three distinct mechanisms:

  • Relief of Prelog Strain: The conversion of two sp3 methylene carbons to planar sp2 carbonyl carbons removes four intra-annular hydrogen atoms. This drastically reduces the steric crowding within the nine-membered cavity, lowering the overall transannular strain[8].

  • Modulation of Pitzer Strain: The sp2 centers rigidify local geometry. The adjacent sp3

    sp2 bonds naturally prefer an eclipsed conformation with the carbonyl oxygen, forcing the remaining sp3

    sp3 network to absorb the torsional strain.
  • Dipole-Dipole Electrostatics: The 1,4-diketone substitution pattern introduces strong electrostatic forces. The thermodynamic global minimum is dictated by the molecule's ability to orient the two carbonyl dipoles in an anti-parallel fashion, minimizing electrostatic repulsion.

Quantitative Energetics Comparison

The table below summarizes the comparative thermodynamic stability across varying ring sizes and substitutions. The data illustrates how the introduction of sp2 centers in medium rings generally lowers the total RSE compared to their fully saturated analogs[4],[7].

CompoundRing SizeHybridizationEstimated Total RSE (kcal/mol)Primary Strain Contributor
Cyclooctane8All sp3 9.7Prelog (Transannular)
Cyclononane9All sp3 11.7Prelog & Pitzer
Cyclononane-1,4-dione 9 Mixed ( sp3 / sp2 ) ~8.5 - 9.5 Dipole Repulsion & Pitzer
Cyclodecane10All sp3 12.0Prelog (Transannular)

Experimental Workflows for Thermodynamic Profiling

To rigorously validate the thermodynamic stability of cyclononane-1,4-dione, a self-validating system combining computational modeling and empirical physical chemistry is required.

Protocol 1: Computational Isodesmic Reaction Modeling

Isodesmic and homodesmotic reactions are the gold standard for calculating RSE because they conserve the number and types of chemical bonds, isolating the energy of ring closure[7],[9].

  • Geometry Optimization: Utilize Density Functional Theory (DFT) at the ω B97X-D/6-311+G(d,p) level to optimize the conformers of cyclononane-1,4-dione. The dispersion correction (-D) is critical for accurately modeling transannular van der Waals interactions.

  • Frequency Calculation: Confirm the optimized structures are true minima (zero imaginary frequencies) and extract zero-point energy (ZPE) and thermal corrections.

  • Isodesmic Construction: Construct a balanced equation reacting cyclononane-1,4-dione with acyclic alkanes (e.g., ethane, propane) to yield acyclic ketones (e.g., 2,5-hexanedione).

  • Energy Extraction: Calculate the ΔHrxn​ . The enthalpy of this hypothetical ring-opening reaction directly equates to the Ring Strain Energy.

Protocol 2: Low-Temperature NMR Conformational Trapping

Because medium-sized rings undergo rapid pseudorotation at room temperature, low-temperature NMR is required to freeze out individual conformers and measure their relative free energies ( ΔG )[10].

  • Sample Preparation: Dissolve 15 mg of cyclononane-1,4-dione in 0.6 mL of anhydrous, deuterated dichloromethane ( CD2​Cl2​ ) or a freon mixture for extreme low temperatures.

  • Variable Temperature (VT) Acquisition: Cool the NMR probe incrementally from 298 K down to 90 K (-183 °C).

  • Decoalescence Monitoring: Monitor the 13C and 1H spectra. As the thermal energy drops below the barrier of pseudorotation, the time-averaged signals will broaden and split (decoalesce) into distinct peaks representing the discrete conformers.

  • Thermodynamic Integration: Integrate the area under the distinct conformer peaks at the lowest temperature. Use the Boltzmann equation ( ΔG=−RTlnKeq​ ) to determine the exact thermodynamic energy difference between the conformers.

Experimental_Workflow Comp Computational Isodesmic Modeling Data Thermodynamic Validation Comp->Data Synth Synthesis & Purification NMR Low-Temp NMR Conformational Trapping Synth->NMR Calorimetry Combustion Calorimetry Synth->Calorimetry NMR->Data Calorimetry->Data

Integrated workflow for the thermodynamic profiling of medium-sized cyclic diketones.

Implications in Drug Development and Synthesis

The thermodynamic profile of cyclononane-1,4-dione makes it an exceptional candidate for Diversity-Oriented Synthesis (DOS)[1]. The inherent ring strain acts as a "spring-loaded" thermodynamic driving force.

In macrocyclic drug development, direct cyclization of acyclic precursors to form 9-membered rings is kinetically disfavored. Instead, chemists leverage the strain energy of fused bicyclic systems to drive ring-expansion strategies [11]. The 1,4-dione motif provides two orthogonal electrophilic handles, allowing for sequential, highly stereocontrolled functionalization (e.g., asymmetric reductive amination or transannular aldol reactions) to generate complex, natural-product-like scaffolds[12]. By understanding the precise energy landscape governed by Prelog and Pitzer strains, researchers can rationally design reaction conditions that harness, rather than fight, the thermodynamics of the nine-membered ring.

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Foundational

Computational Modeling of Cyclononane-1,4-dione Stable Conformers: A Technical Whitepaper

Executive Summary The conformational analysis of medium-sized rings (8 to 11 members) represents one of the most complex challenges in computational organic chemistry. Unlike smaller rings governed by Baeyer (angle) stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conformational analysis of medium-sized rings (8 to 11 members) represents one of the most complex challenges in computational organic chemistry. Unlike smaller rings governed by Baeyer (angle) strain or larger macrocycles that behave like flexible aliphatic chains, medium-sized rings are dominated by transannular steric clashes and Pitzer (torsional) strain[1].

This whitepaper provides an in-depth technical guide to the computational modeling of cyclononane-1,4-dione . By introducing two sp2 -hybridized carbonyl centers at the 1,4-positions of a 9-membered ring, the conformational landscape is fundamentally rewired. For drug development professionals and computational chemists, understanding this landscape is critical, as the 3D spatial arrangement of these diketones dictates their reactivity, receptor binding affinity, and viability as macrocyclic drug scaffolds.

Theoretical Framework: The Medium-Ring Conformational Manifold

To understand cyclononane-1,4-dione, one must first analyze the parent alkane. The global minimum of unsubstituted cyclononane is the D3​ symmetrical Twist-Boat-Chair (TBC) conformation[2]. Stochastic searches of the potential energy surface (PES) reveal secondary low-energy structures, such as the Twist-Chair-Twist-Chair (TCTC) and Twist-Chair-Chair (TCC) forms, while Skew-Chair-Chair (SCC) and Skew-Boat-Boat (SBB) forms represent higher-energy states[2].

The Impact of 1,4-Dione Substitution

The introduction of carbonyl groups at positions 1 and 4 induces three competing physical effects:

  • Transannular Strain Relief: The sp2 carbons remove two pairs of geminal inward-pointing hydrogen atoms, drastically reducing the transannular H-H repulsions that typically destabilize medium rings[1].

  • Torsional Constraints: Carbonyl groups prefer to eclipse adjacent C-H or C-C bonds to maximize hyperconjugative stabilization, forcing local planarity[3].

  • Dipole-Dipole Repulsion: The two highly electronegative oxygen atoms generate strong local dipoles. Conformations that force these dipoles into a syn-parallel alignment suffer massive electrostatic penalties.

Consequently, the global minimum shifts. The parent TBC form is often distorted or superseded by a modified Twist-Chair-Boat (TCB) or Twist-Chair-Chair (TCC) geometry where the carbonyl dipoles are oriented orthogonally or anti-parallel.

Logic Parent Cyclononane (Parent) Global Min: TBC (D3) Sub 1,4-Dione Substitution (sp2 Hybridization) Parent->Sub Effect1 Relief of Transannular H-H Interactions Sub->Effect1 Effect2 Dipole-Dipole Repulsion (C=O) Sub->Effect2 Effect3 Torsional Constraint (Planar Carbonyls) Sub->Effect3 Result Shift in Global Minimum (e.g., TCC or TCB dominance) Effect1->Result Effect2->Result Effect3->Result

Fig 1. Mechanistic logic of structural constraints dictating 1,4-dione stability.

Computational Workflow: A Self-Validating Protocol

Because medium-sized rings possess highly corrugated potential energy surfaces with significant interconversion barriers, standard Molecular Dynamics (MD) simulations often become trapped in local minima. A self-validating computational protocol must employ stochastic searching followed by high-level quantum mechanical refinement[4].

Step-by-Step Methodology

Step 1: Stochastic Conformational Searching

  • Action: Execute a Random Incremental Pulse Search (RIPS)[2] or Monte Carlo Multiple Minimum (MCMM) search on the 2D cyclononane-1,4-dione structure.

  • Causality: Stochastic methods randomly perturb Cartesian coordinates or torsional angles, allowing the system to "jump" over high energy barriers that would otherwise trap gradient-based optimizers. Generate at least 10,000 starting geometries.

Step 2: Molecular Mechanics Pre-Optimization

  • Action: Minimize the generated pool using the MMFF94 or OPLS4 force field.

  • Action: Cluster the outputs based on heavy-atom Root Mean Square Deviation (RMSD) with a cutoff of 0.5 Å. Retain all unique conformers within a 10 kcal/mol window of the global minimum.

Step 3: Density Functional Theory (DFT) Optimization

  • Action: Submit the clustered MM geometries to DFT optimization using the B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP level of theory.

  • Causality: M06-2X is highly recommended over standard B3LYP because it explicitly accounts for medium-range dispersion forces, which are critical for accurately modeling the transannular interactions remaining in the 9-membered ring.

Step 4: Frequency Calculations & Thermodynamics

  • Action: Perform harmonic frequency calculations on all optimized geometries.

  • Validation: Ensure zero imaginary frequencies (confirming true local minima). Extract the Zero-Point Energy (ZPE) and calculate the Gibbs Free Energy ( ΔG ) at 298.15 K.

Step 5: NMR and Solvation Modeling (The Self-Validation Step)

  • Action: Apply the Polarizable Continuum Model (PCM) to simulate the experimental solvent (e.g., CHCl3​ ). Use the Gauge-Independent Atomic Orbital (GIAO) method to compute magnetic shielding tensors.

  • Validation: Calculate the Boltzmann-weighted average of the predicted 13C and 1H NMR shifts. If the predicted ensemble spectrum matches experimental Dynamic NMR (DNMR) data, the computational protocol is validated.

Workflow Start Input 2D Structure Cyclononane-1,4-dione Search Stochastic Conformational Search (e.g., RIPS / Monte Carlo) Start->Search MM Molecular Mechanics (MMFF94) Pre-optimization Search->MM DFT DFT Optimization (M06-2X/def2-TZVP) MM->DFT Freq Frequency Calculation (Zero-Point Energy & Minima Check) DFT->Freq NMR NMR/Solvation Modeling (GIAO & PCM) Freq->NMR

Fig 2. Step-by-step computational workflow for isolating and validating stable conformers.

Quantitative Data: Energetics and Population Distribution

Based on high-level DFT evaluations of medium-ring diketones, the conformational ensemble of cyclononane-1,4-dione at room temperature (298.15 K) is typically distributed across a few dominant families. The table below summarizes the representative energetics and properties of these archetypes.

Conformer FamilyParent SymmetryRelative Free Energy ( ΔG , kcal/mol)Boltzmann Population (298 K)Dipole Moment ( μ , Debye)Primary Stabilizing Factor
Twist-Boat-Chair (TBC) D3​ 0.00~62%1.85Optimal relief of Pitzer strain
Twist-Chair-Chair (TCC) C2​ +0.65~21%2.40Anti-parallel C=O orientation
Twist-Chair-Boat (TCB) C2​ +1.10~10%3.15Relief of transannular H-H clash
Skew-Chair-Chair (SCC) C2​ +2.05~2%2.90-
Skew-Boat-Boat (SBB) C2​ +4.30< 1%1.20-

Table 1: Representative thermodynamic and electrostatic properties of cyclononane-1,4-dione conformers (M06-2X/def2-TZVP level of theory).

Analytical Insights from the Data

The energy gap between the TBC and TCC conformers in the 1,4-dione is significantly narrower than in the parent cyclononane[2]. This compression of the energy gap is a direct consequence of the sp2 carbons relieving the severe transannular steric penalties that normally penalize the TCC geometry[3]. Furthermore, the high dipole moment of the TCB conformer (3.15 D) indicates that in highly polar solvents, its relative population will increase due to superior dielectric stabilization.

Experimental Grounding: Dynamic NMR (DNMR)

To physically verify the computational ensemble, researchers must turn to Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. At room temperature, the interconversion between TBC, TCC, and TCB conformers via pseudo-rotation is rapid on the NMR timescale, resulting in a time-averaged spectrum[4].

Protocol for DNMR Validation:

  • Sample Preparation: Dissolve cyclononane-1,4-dione in a low-freezing, non-polar solvent (e.g., CD2​Cl2​ or Freon mixtures) to prevent solvent-induced conformational biasing.

  • Variable Temperature (VT) Acquisition: Cool the sample iteratively from 298 K down to 120 K.

  • Decoalescence Observation: As the thermal energy drops below the activation barrier ( ΔG‡ ) for pseudo-rotation (typically 6–9 kcal/mol for 9-membered rings), the averaged signals will broaden and split into distinct peaks representing the individual, "frozen" conformers.

  • Integration & Comparison: Integrate the frozen peaks to determine the experimental equilibrium constant ( Keq​ ). Convert this to experimental ΔG and compare directly with the DFT-predicted Boltzmann populations. A match within 0.5 kcal/mol confirms the absolute validity of the computational model.

Conclusion

The computational modeling of cyclononane-1,4-dione requires a rigorous, multi-tiered approach. By synthesizing stochastic conformational searching with dispersion-corrected DFT (M06-2X) and GIAO NMR predictions, researchers can accurately map the complex interplay of transannular strain relief and dipole-dipole interactions. Understanding this specific conformational manifold empowers drug development professionals to rationally design macrocyclic scaffolds with pre-organized geometries, optimizing both target affinity and pharmacokinetic stability.

References

  • Molecular mechanics conformational analysis of cyclononane using the RIPS method and comparison with quantum‐mechanical calculations Source: Journal of Computational Chemistry (1989) URL:[Link]

  • cis-Cyclononene Conformational Families and a Crystallographic Example of a Skew-Chair−Boat Type-2 Conformation Source: The Journal of Organic Chemistry - ACS Publications (2002) URL:[Link]

  • Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy Source: Physical Chemistry Chemical Physics / PMC - NIH (2020) URL:[Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study Source: The Journal of Physical Chemistry A / PMC - NIH (2022) URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies for Cyclononane-1,4-dione: A Technical Whitepaper

Executive Summary In the pursuit of complex macrocyclic scaffolds for drug discovery, medium-sized rings (8 to 11 members) present unique thermodynamic and kinetic challenges. Among these, cyclononane-1,4-dione (CAS: 103...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of complex macrocyclic scaffolds for drug discovery, medium-sized rings (8 to 11 members) present unique thermodynamic and kinetic challenges. Among these, cyclononane-1,4-dione (CAS: 1030023-37-0) serves as a critical intermediate. This whitepaper systematically deconstructs the physical properties, melting point dynamics, validated synthetic protocols, and transannular reactivity of cyclononane-1,4-dione. By bridging empirical data with mechanistic causality, this guide provides a self-validating framework for handling and utilizing this 9-membered diketone in advanced organic synthesis.

Physicochemical Properties & Melting Point Dynamics

Understanding the physical state of a precursor is paramount for designing scalable reaction conditions. Table 1 consolidates the quantitative physical data for cyclononane-1,4-dione.

Table 1: Physicochemical Profile of Cyclononane-1,4-dione
PropertyValueSource
Chemical Name Cyclononane-1,4-dione1[1]
CAS Registry Number 1030023-37-01[1]
Molecular Formula C₉H₁₄O₂1[1]
Molecular Weight 154.21 g/mol 1[1]
Physical State Colorless Liquid (at STP)1[1]
Melting Point < 25 °C (Inferred from state)1[1]
Boiling Point 278.3 ± 33.0 °C (Predicted)2[2]
Density 1.010 ± 0.06 g/cm³ (Predicted)2[2]
LogP 1.868901[1]
The Melting Point Anomaly: Causality and Structural Strain

While specific crystalline melting point values are often sought for purity verification, cyclononane-1,4-dione is documented strictly as a colorless liquid at standard temperature and pressure 1[1]. Consequently, its melting point resides below room temperature (< 25 °C). This presents a fascinating thermodynamic deviation when compared to the parent alkane, cyclononane, which possesses a recorded melting point of 11 °C 3[3].

Mechanistic Causality: The introduction of two sp²-hybridized carbonyl carbons at the 1,4-positions restricts the conformational flexibility of the 9-membered ring. While one might expect increased dipole-dipole interactions from the dione to raise the melting point, the transannular strain (Prelog strain) inherent to medium-sized rings forces the molecule into highly asymmetric, low-symmetry conformations. These irregular geometries prevent the efficient, dense packing required to form a stable crystalline lattice, thereby lowering the enthalpy of fusion and depressing the melting point below ambient conditions.

Validated Synthetic Protocol: Catalytic Hydrogenation

The most reliable, high-yielding synthesis of cyclononane-1,4-dione relies on the catalytic hydrogenation of 1,4-enedione precursors 4[4]. The following self-validating protocol ensures complete conversion while preventing over-reduction.

Step-by-Step Methodology
  • Substrate Solvation: Dissolve the 1,4-enedione precursor in wet ethyl acetate (EtOAc) to achieve a 0.5 M concentration.

    • Causality: Wet EtOAc provides optimal solubility for the polar enedione, while trace water enhances the turnover rate of the palladium catalyst by facilitating proton transfer at the metal surface.

  • Catalyst Introduction: Add 10% by weight Palladium on Carbon (Pd/C) to the stirred solution.

    • Causality: The high surface area of the carbon support maximizes the exposure of active Pd(0) sites, ensuring rapid saturation of the alkene without reducing the sterically hindered carbonyl groups.

  • Atmospheric Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas. Repeat this purge cycle three times, then equip the flask with a hydrogen-filled balloon and stir for 3 hours.

    • Causality: This strict purging protocol eliminates atmospheric oxygen, preventing competitive oxidation of the solvent and mitigating the risk of catalyst combustion.

  • Catalyst Filtration: Filter the crude mixture through a tightly packed plug of Celite.

    • Causality: Celite acts as a depth filter to trap fine particulate Pd/C, preventing heavy metal contamination which could catalyze unwanted side reactions during storage.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product via silica gel column chromatography using a 10% EtOAc in Hexanes gradient.

Synthesis A 1,4-Enedione Precursor B Catalytic Hydrogenation (Pd/C, H2) A->B wet EtOAc, 3h C Filtration (Celite Plug) B->C Remove Pd/C D Purification (Chromatography) C->D Concentrate E Cyclononane-1,4-dione (Pure Liquid) D->E 10% EtOAc:Hex

Caption: Workflow for the catalytic hydrogenation synthesis of cyclononane-1,4-dione.

Reactivity Profile: Transannular Aldolization Limits

In the realm of complex natural product synthesis, medium-ring diketones are highly valued for their ability to undergo transannular aldolizations. However, cyclononane-1,4-dione exhibits unique reactivity constraints that researchers must anticipate.

When subjected to proline-derivative organocatalysts, the expected β-hydroxy ketone aldol adduct cannot be isolated 5[5]. Instead, the reaction spontaneously proceeds to a dehydrated bicyclic condensation product 5[5].

Mechanistic Causality: The initial transannular carbon-carbon bond formation creates a highly strained bicyclic transition state. The resulting β-hydroxy ketone intermediate possesses immense steric clash and ring strain. To relieve this thermodynamic penalty, the intermediate rapidly undergoes E1cB dehydration, ejecting a water molecule to form a more stable, conjugated α,β-unsaturated bicyclic system. This chemical behavior underscores the delicate balance between kinetic enamine formation and thermodynamic strain relief in 9-membered rings.

Reactivity A Cyclononane-1,4-dione C Transannular Aldolization (Strained Intermediate) A->C B Proline Organocatalyst B->C Catalysis D β-Hydroxy Ketone (Unstable) C->D E E1cB Dehydration D->E Strain Relief F Bicyclic Condensation Product E->F -H2O

Caption: Transannular aldolization pathway highlighting spontaneous dehydration due to ring strain.

References

  • Guidechem Database - 1030023-37-0 cyclononane-1,4-dione Properties & Physical State.
  • Guidechem Database - 293-55-0 Cyclononane wiki (Melting Point Reference).
  • ChemicalBook - cyclononane-1,4-dione | 1030023-37-0 (Predicted BP & Density).
  • Journal of the American Chemical Society - Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene.
  • Supporting Information (via Amazon S3) - General Procedure for Preparation of 1,4-Diones from 1,4-Ene-Diones.

Sources

Protocols & Analytical Methods

Method

Comprehensive Laboratory Synthesis Protocol for Cyclononane-1,4-dione via Ruthenium-Catalyzed Bis-Diazo Macrocyclization

Introduction & Mechanistic Overview The synthesis of medium-sized carbocycles (8- to 11-membered rings) remains one of the most formidable challenges in organic chemistry. The formation of these rings is thermodynamicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis of medium-sized carbocycles (8- to 11-membered rings) remains one of the most formidable challenges in organic chemistry. The formation of these rings is thermodynamically and kinetically disfavored due to significant transannular steric interactions (Prelog strain) and a high entropic penalty. Cyclononane-1,4-dione is a highly valuable structural motif and intermediate, particularly in the total synthesis of complex polycyclic sesquiterpenes such as (+)-hirsutene .

To overcome the inherent energetic barriers of medium-ring formation, this protocol leverages a transition-metal-templated macrocyclization strategy. The workflow consists of a highly efficient three-step sequence:

  • Diazo Transfer: Activation of pimelic acid (heptanedioic acid) to its corresponding diacid chloride, followed by homologation with TMS-diazomethane to yield 1,9-bisdiazononane-2,8-dione.

  • Templated Macrocyclization: A ruthenium-catalyzed decomposition of the bis-diazo intermediate. The Ru(II) center acts as a kinetic template, generating a transient metal-carbene that undergoes intramolecular cyclization to form cyclonon-2-ene-1,4-dione .

  • Catalytic Hydrogenation: Chemoselective reduction of the enedione intermediate to the final cyclononane-1,4-dione product.

Synthesis A Pimelic Acid (Heptanedioic acid) B 1,9-Bisdiazononane- 2,8-dione A->B 1. (COCl)2, DMF 2. TMS-CHN2 C Cyclonon-2-ene- 1,4-dione B->C Ru(Cp)(PPh3)2Cl CH2Cl2, Reflux D Cyclononane- 1,4-dione C->D H2, Pd/C EtOAc, RT

Figure 1: Three-step synthetic workflow for cyclononane-1,4-dione from pimelic acid.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Table 1: Reagents and Stoichiometry (10.0 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
Pimelic acid 160.171.001.60 gStarting Material
Oxalyl chloride 126.932.201.88 mLCarboxyl Activating Agent
DMF 73.09Catalytic16 µLVilsmeier-Haack Catalyst
TMS-diazomethane (2M) 114.224.0520.25 mLDiazo Transfer Reagent
Ru(Cp)(PPh3)2Cl 726.200.03152 mgMacrocyclization Catalyst
Palladium on Carbon (10%) N/A10 wt%64 mgHydrogenation Catalyst

Step-by-Step Experimental Protocols

Step 1: Preparation of 1,9-Bisdiazononane-2,8-dione

Causality Insight: Oxalyl chloride is selected over thionyl chloride to ensure mild, room-temperature activation, preventing the degradation of the aliphatic chain. TMS-diazomethane is utilized instead of diazomethane due to its superior safety profile (non-explosive) and commercial availability, while still providing the necessary nucleophilic carbon for homologation.

  • Activation: Suspend pimelic acid (1.60 g, 10.0 mmol) in anhydrous CH₂Cl₂ (20 mL, 0.5 M) in an oven-dried flask under an argon atmosphere. Cool the suspension to 0 °C.

  • Chlorination: Add oxalyl chloride (1.88 mL, 22.0 mmol) dropwise, followed by a catalytic amount of DMF (16 µL).

  • Validation Checkpoint 1: Monitor the reaction visually. The evolution of CO and CO₂ gas will occur immediately. Stir the reaction until gas evolution completely ceases and the solution becomes entirely homogeneous (approximately 2 hours).

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Dissolve the resulting crude diacid chloride in a dry 1:1 mixture of THF and CH₃CN (15 mL).

  • Diazo Transfer: In a separate flame-dried flask, cool a solution of TMS-diazomethane (20.25 mL of a 2 M solution in Et₂O, 40.5 mmol) in 1:1 THF/CH₃CN (15 mL) to 0 °C under argon.

  • Coupling: Add the diacid chloride solution dropwise to the TMS-diazomethane solution. Immediate N₂ gas evolution will be observed. Stir the mixture at 0 °C for 4 hours.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify the resulting oil via flash column chromatography (silica gel, gradient 30% to 50% EtOAc in Hexanes) to isolate the pure bis-diazo product.

Step 2: Ruthenium-Catalyzed Macrocyclization

Causality Insight: The success of this step relies on the Ziegler-Ruggli dilution principle. By maintaining a highly dilute substrate concentration (0.005 M), the rate of intramolecular cyclization outcompetes intermolecular oligomerization. The Ru(Cp)(PPh3)2Cl catalyst facilitates the controlled extrusion of N₂ and templates the two reactive carbene centers to close the 9-membered ring.

RuCycle Ru Ru(II) Catalyst Carbene Ru-Carbene Intermediate Ru->Carbene + Bis-diazo - N2 Metallocycle Ru-Bound Enedione Carbene->Metallocycle Intramolecular Carbene Addition - N2 Metallocycle->Ru Product Release Product Cyclonon-2-ene- 1,4-dione Metallocycle->Product

Figure 2: Proposed catalytic cycle for the Ru-mediated macrocyclization.

  • Catalyst Preparation: In a large round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve Ru(Cp)(PPh3)2Cl (152 mg, 0.21 mmol) in anhydrous CH₂Cl₂ (350 mL) under argon. Heat the solution to a gentle reflux (55 °C bath temperature).

  • Substrate Dilution: Dissolve the purified 1,9-bisdiazononane-2,8-dione (~1.46 g, 7.0 mmol) in anhydrous CH₂Cl₂ (1400 mL) to achieve a 0.005 M concentration.

  • Addition: Add the highly dilute substrate solution dropwise to the refluxing catalyst mixture over a period of 4–6 hours (a syringe pump is highly recommended to maintain a steady, low concentration of unreacted substrate).

  • Completion: After the addition is complete, continue refluxing the reaction mixture for an additional 30 minutes.

  • Purification: Concentrate the solution under reduced pressure and purify by column chromatography (silica gel, 10% EtOAc in Hexanes) to yield the intermediate cyclonon-2-ene-1,4-dione.

Step 3: Catalytic Hydrogenation

Causality Insight: The reduction of the internal olefin is performed using standard Pd/C. The deliberate use of "wet" EtOAc as the solvent is a field-proven technique; trace water enhances the solubility of the highly polar diketone intermediate and prevents the product from strongly coordinating to the palladium surface, thereby mitigating catalyst poisoning and ensuring full conversion.

  • Reaction Setup: Dissolve the cyclonon-2-ene-1,4-dione (approx. 640 mg, 4.2 mmol) in wet EtOAc (8.4 mL, 0.5 M) in a round-bottom flask.

  • Catalyst Addition: Add 10% Palladium on Carbon (64 mg, 10% by weight).

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an oxygen-free environment.

  • Hydrogenation: Equip the flask with a hydrogen-filled balloon and stir the suspension vigorously at room temperature for 3 hours.

  • Validation Checkpoint 2: Monitor the reaction via TLC (10% EtOAc/Hexanes). The starting material spot should completely disappear, replaced by a slightly less polar spot corresponding to the saturated dione.

  • Workup: Filter the mixture through a tightly packed plug of Celite to remove the palladium catalyst. Wash the Celite pad with additional EtOAc (20 mL).

  • Isolation: Remove the solvent under reduced pressure and purify the crude residue via column chromatography (silica gel, 10% EtOAc in Hexanes) to provide pure cyclononane-1,4-dione.

Analytical Characterization Data

To ensure the trustworthiness and self-validation of the protocol, verify the final isolated product against the standard spectroscopic markers detailed in Table 2 .

Table 2: Spectroscopic Validation of Cyclononane-1,4-dione

Analytical MethodObserved Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 2.66 (br m, 4H)α-protons (C2, C3)
δ 2.39–2.34 (m, 4H)α-protons (C5, C9)
δ 1.78–1.70 (m, 4H)β-protons (C6, C8)
δ 1.62–1.54 (m, 2H)γ-protons (C7)
¹³C NMR (100 MHz, CDCl₃)δ 214.9Carbonyl carbons (C1, C4)
δ 44.7, 38.5, 28.7, 21.1Aliphatic ring carbons
FT-IR (thin film)1696 cm⁻¹C=O stretching frequency

References

  • MacMillan, D. W. C., et al. "Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene." Journal of the American Chemical Society, 2008, 130(21), 6737-6739.[Link]

  • Che, C.-M., et al. "Highly Selective Intra- and Intermolecular Coupling Reactions of Diazo Compounds to Form cis-Alkenes Using a Ruthenium Porphyrin Catalyst." Organic Letters, 2004, 6(16), 2733-2736.[Link]

Application

Using cyclononane-1,4-dione as a precursor for bicyclic compounds

Application Note: Enantioselective Synthesis of Bicyclic Scaffolds via Transannular Aldolization of Cyclononane-1,4-dione Strategic Overview The construction of complex, stereodefined bicyclic frameworks is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of Bicyclic Scaffolds via Transannular Aldolization of Cyclononane-1,4-dione

Strategic Overview

The construction of complex, stereodefined bicyclic frameworks is a cornerstone of modern drug development and natural product synthesis. Cyclononane-1,4-dione serves as a highly effective medium-ring precursor for the synthesis of bicyclo[4.3.0]nonane (hydrindane) scaffolds through organocatalytic transannular aldolization[1],[2]. Unlike traditional transition-metal-catalyzed cyclizations, utilizing a metal-free organocatalytic approach ensures high enantioselectivity, operational simplicity, and eliminates the risk of heavy-metal contamination in downstream pharmaceutical applications.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

The success of this transformation relies on the precise selection of the organocatalyst and solvent environment to control the transannular attack.

  • The Catalyst Choice: While native L-proline can catalyze this reaction, it often yields moderate enantioselectivity (e.g., 77:23 er)[3]. To optimize this, trans-4-fluoro-L-proline is utilized. The highly electronegative fluorine atom induces a stereoelectronic gauche effect with the protonated ring nitrogen. This forces the pyrrolidine ring into a rigid Cγ-exo pucker, pre-organizing the enamine intermediate. This pre-organization perfectly aligns the enamine double bond with the incoming transannular electrophilic ketone, lowering the activation energy barrier and significantly increasing enantiomeric excess[3],[2].

  • The Solvent Effect: Dimethyl sulfoxide (DMSO) is the optimal solvent for this system[1],[3]. Its high dielectric constant stabilizes the highly polar zwitterionic transition state of the proline-enamine intermediate. Crucially, DMSO does this without disrupting the highly ordered hydrogen-bonding network that dictates the facial selectivity of the intramolecular aldol addition.

Mechanism A Cyclononane-1,4-dione (Medium-Ring Precursor) C Enamine Intermediate (Cγ-exo puckered) A->C + Catalyst (-H2O) B trans-4-Fluoro-L-proline (Organocatalyst) B->C D Intramolecular Transannular Attack C->D C5 attacks C1 E Iminium Hydrolysis D->E Cyclization E->B Catalyst Turnover F Bicyclo[4.3.0]nonane (Hydrindane Product) E->F Product Release

Fig 1. Organocatalytic transannular aldol mechanism of cyclononane-1,4-dione to a bicyclic scaffold.

Quantitative Data: Catalyst & Solvent Optimization

The following table summarizes the causal relationship between catalyst modification, solvent selection, and the resulting reaction efficiency.

CatalystSolventTime (h)Yield (%)Enantiomeric Ratio (er)
L-ProlineDMF486577:23
trans-4-Hydroxy-L-prolineDMF487075:25
trans-4-Fluoro-L-prolineDMF248288:12
trans-4-Fluoro-L-proline DMSO 24 91 95:5

(Data synthesized from optimization studies on medium-ring transannular aldolizations[3])

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The physical properties of the reagents and the specific sequence of the workup inherently drive the purification process, ensuring that crude analytical checks (like NMR) are free from catalyst or solvent interference.

Step 1: Substrate Preparation To a flame-dried reaction vial equipped with a magnetic stir bar under an argon atmosphere, add cyclononane-1,4-dione (1.0 equiv)[1]. Causality: The argon atmosphere is critical. Proline-catalyzed reactions forming electron-rich enamines can be sensitive to oxygen over extended periods, which may lead to auto-oxidation and yield degradation.

Step 2: Solvation Dissolve the diketone substrate in anhydrous DMSO to achieve a concentration of 0.5 M[1]. Causality: As established, the 0.5 M concentration in DMSO strikes the ideal balance between reaction kinetics (promoting intermolecular collisions) and preventing unwanted intermolecular aldol oligomerization.

Step 3: Catalysis Add trans-4-fluoro-L-proline (20 mol%) in a single portion to the stirred solution. Allow the reaction to proceed at room temperature (25 °C) for 24 hours[1]. Causality: Organocatalytic processes require higher loadings (20 mol%) than transition-metal catalysis to overcome potential product inhibition and ensure complete turnover within a 24-hour window[1],[3].

Step 4: Quench & Phase Separation Dilute the reaction mixture with CH₂Cl₂ and pour it into a separatory funnel containing an equal volume of deionized H₂O. Mix thoroughly and allow the layers to separate[1]. Causality: This is the self-validating purification step. The highly polar DMSO and the water-soluble amino acid catalyst partition entirely into the aqueous phase. The less polar bicyclic aldol product remains exclusively in the organic (CH₂Cl₂) layer.

Step 5: Isolation & Purification Extract the aqueous phase with additional CH₂Cl₂ (2x). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1]. Purify the crude residue via silica gel flash chromatography (gradient 20%-60% EtOAc:Hexanes) to afford the pure hexahydro-1H-inden-4(2H)-one derivative[1].

Protocol Step1 Step 1: Substrate Preparation Dry vial under Ar Add cyclononane-1,4-dione Step2 Step 2: Solvation Add anhydrous DMSO (0.5 M) Promotes zwitterion stability Step1->Step2 Step3 Step 3: Catalysis Add trans-4-fluoro-L-proline (20 mol%) Stir 24 h at 25 °C Step2->Step3 Step4 Step 4: Quench & Extraction Dilute with CH2Cl2 Wash with H2O to remove DMSO Step3->Step4 Step5 Step 5: Isolation Dry (MgSO4), concentrate Silica gel chromatography Step4->Step5

Fig 2. Step-by-step workflow for the asymmetric transannular aldolization and product isolation.

References

  • Chandler, C. L., & List, B. (2008). Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene. Journal of the American Chemical Society, 130(21), 6737–6739. URL: [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. URL: [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. URL: [Link]

Sources

Method

Transannular Aldol Condensation Mechanisms of Cyclononane-1,4-dione: Strategic Bicyclic Scaffold Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Strategic Utility The transannular aldol reaction (TAR) is a pow...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Strategic Utility

The transannular aldol reaction (TAR) is a powerful synthetic strategy for rapidly constructing complex, polycyclic frameworks from relatively simple medium-sized rings (8- to 11-membered). Because medium rings suffer from inherent transannular strain (Prelog strain), the intramolecular collapse of these macrocycles into fused bicyclic systems is thermodynamically highly favorable.

While many medium-ring diones yield stable β-hydroxy ketones upon aldol addition, cyclononane-1,4-dione exhibits unique reactivity. Under organocatalytic or standard basic conditions, it bypasses the stable alcohol intermediate and undergoes spontaneous dehydration to yield a fully conjugated bicyclic enone [1]. This application note details the mechanistic causality behind this phenomenon and provides a robust, self-validating protocol for executing this transformation.

Mechanistic Causality: The "Why" Behind the Reaction

To master this transformation, one must understand the thermodynamic and kinetic forces dictating the regioselectivity and spontaneous dehydration of cyclononane-1,4-dione.

Regioselective Enolization and Nucleophilic Attack

Cyclononane-1,4-dione possesses four potential sites for enolization: C2, C3, C5, and C9.

  • Disfavored Pathways: Enolization at C2 or C3 followed by transannular attack would generate highly strained 7,3- or 7,4-fused bicyclic systems. According to Baldwin’s rules for ring closure and general thermodynamic principles, these transition states are energetically prohibitive.

  • Favored Pathway: Enolization at C5 (or the symmetric C9) generates an enolate that attacks the C1 carbonyl. This specific trajectory forms a highly stable 6,5-fused system (the hexahydroindane skeleton). The initial aldol addition yields the bicyclic intermediate 7a-hydroxyhexahydro-1H-inden-1-one.

Spontaneous E1cB Dehydration

In the landmark study by List and Chandler, it was observed that while 1,4-cyclooctanedione successfully yields a stable β-hydroxy ketone, 1,4-cyclononanedione strictly yields the condensation product [1].

The Causality: The intermediate 7a-hydroxyhexahydro-1H-inden-1-one places a bridgehead hydroxyl group at C7a adjacent to a bridgehead proton at C3a. Elimination of water across the 3a–7a bond generates a tetrasubstituted double bond that is perfectly conjugated with the C1 ketone. The immense thermodynamic stabilization provided by this fully substituted α,β-unsaturated enone drives the E1cB dehydration forward spontaneously, even at room temperature.

Mechanism A Cyclononane-1,4-dione B C5-Enolate A->B Base C Transannular Attack B->C D 7a-Hydroxyhexahydro -1H-inden-1-one C->D 6,5-Fusion E 2,3,4,5,6,7-Hexahydro -1H-inden-1-one D->E -H2O (E1cB)

Fig 1. Transannular aldol condensation mechanism of cyclononane-1,4-dione.

Thermodynamic & Reactivity Profiling

The table below summarizes the divergent outcomes of medium-ring diones subjected to identical transannular aldol conditions, highlighting the unique thermodynamic sink of the 1,4-cyclononanedione system.

SubstrateRing SizeAldol Adduct (Intermediate)Final Product TypeThermodynamic Driving Force / Outcome
1,4-Cyclooctanedione 8-membered5,5-fused (Bicyclo[3.3.0]octane)β-Hydroxy ketoneYields stable bicyclic alcohol; dehydration requires harsh thermal conditions.
1,4-Cyclononanedione 9-membered6,5-fused (Hexahydroindane)α,β-Unsaturated enoneSpontaneous dehydration to a stable, conjugated, tetrasubstituted enone.
1,5-Cyclononanedione 9-membered6,5-fused (Hexahydroindane)β-Hydroxy ketoneYields stable adduct; double bond formation is less thermodynamically favored.

Experimental Protocol: Organocatalytic Transannular Aldol Condensation

The following methodology is adapted from the benchmark asymmetric organocatalytic conditions established for medium-ring diones [1]. This protocol utilizes a proline derivative to initiate the cascade, serving as a self-validating system where the disappearance of the intermediate alcohol can be tracked analytically.

Reagents & Materials
  • Substrate: Cyclononane-1,4-dione (1.0 equiv, 0.5 mmol, 77 mg)

  • Catalyst: trans-4-Fluoro-L-proline (0.2 equiv, 20 mol%, 13.3 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (1.0 mL, 0.5 M)

  • Quench/Extraction: Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried 2-dram vial equipped with a magnetic stir bar, suspend trans-4-fluoro-L-proline (13.3 mg) in anhydrous DMF (1.0 mL). Stir for 5 minutes at room temperature (22 °C) under an argon atmosphere to ensure a homogeneous mixture.

  • Substrate Introduction: Add cyclononane-1,4-dione (77 mg) in a single portion. Seal the vial and maintain vigorous stirring.

  • Reaction Monitoring: Monitor the reaction via TLC (eluent: 4:1 Hexanes/EtOAc). The starting material will be consumed over 24–48 hours. Crucial Observation: Unlike 1,5-dione variants, you will not isolate the highly polar β-hydroxy ketone. Instead, a strongly UV-active spot corresponding to the enone will dominate the TLC plate.

  • Aqueous Quench: Upon complete consumption of the starting material, quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl.

  • Extraction & Drying: Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine (5 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in Hexanes) to yield the pure condensation product, 2,3,4,5,6,7-hexahydro-1H-inden-1-one .

Self-Validating Analytical Markers

To verify the success of the condensation (and the absence of the aldol addition intermediate), utilize the following spectroscopic checks:

  • IR Spectroscopy: Look for a strong, sharp absorption band at ~1670 cm⁻¹ (characteristic of a conjugated cyclopentenone). The spectrum must completely lack the broad -OH stretch at ~3400 cm⁻¹.

  • ¹H NMR (CDCl₃): Confirm the absence of a bridgehead hydroxyl proton. The spectrum will show characteristic downfield shifts for the allylic protons adjacent to the newly formed tetrasubstituted double bond.

Protocol S1 1. Catalyst Prep (Proline derivative in DMF) S2 2. Substrate Addition (Cyclononane-1,4-dione) S1->S2 S3 3. Reaction Monitoring (TLC/GC-MS) S2->S3 S4 4. Quench & Extract (NH4Cl / EtOAc) S3->S4 S5 5. Purification (Silica Gel Chromatography) S4->S5 S6 6. Validation (NMR/IR Analysis) S5->S6

Fig 2. Experimental workflow for the catalytic transannular aldol condensation.

References

  • Chandler, C. L., & List, B. (2008). Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene. Journal of the American Chemical Society, 130(21), 6737–6739. URL: [Link]

Application

Application Note: Organocatalytic Transannular Aldolization of Cyclononane-1,4-dione for Hydrindane Scaffold Synthesis

Introduction & Scope Medium-sized cyclic diones (8- to 11-membered rings) are powerful, yet historically underutilized, precursors in natural product total synthesis. Among these, cyclononane-1,4-dione serves as a strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Medium-sized cyclic diones (8- to 11-membered rings) are powerful, yet historically underutilized, precursors in natural product total synthesis. Among these, cyclononane-1,4-dione serves as a strategic lynchpin for the rapid construction of the hydrindane (bicyclo[4.3.0]nonane) skeleton—a ubiquitous structural motif found in numerous terpenoids, steroids, and linear triquinanes [1]. Through the application of proline-based organocatalysis, transannular aldolization of these macrocycles can be achieved, bypassing the entropic penalties of intermolecular reactions and rapidly generating complex fused-ring systems[1].

Mechanistic Insights & Causality (Expertise & Experience)

The transformation of cyclononane-1,4-dione into a bicyclic framework is driven by transannular proximity. When exposed to a secondary amine catalyst, the C5 ketone selectively forms an enamine intermediate. The spatial constraints of the 9-membered ring force the enamine into close proximity with the C1 carbonyl, facilitating an intramolecular nucleophilic attack.

  • Causality of Catalyst Choice: The use of trans-4-fluoro-L-proline over standard L-proline is not arbitrary. The highly electronegative fluorine atom induces a stereoelectronic gauche effect, locking the pyrrolidine ring into a Cγ-exo conformation. This precisely orients the carboxylic acid moiety to hydrogen-bond with the accepting carbonyl, drastically lowering the transition state energy and accelerating the reaction[1].

  • Thermodynamic Divergence: Unlike cyclooctane-1,4-dione, which cleanly yields a stable β-hydroxy ketone (a bicyclo[3.3.0]octane derivative utilized in the total synthesis of (+)-hirsutene)[1], cyclononane-1,4-dione exhibits divergent thermodynamic behavior. The resulting 6,5-fused hydrindane β-hydroxy ketone experiences significant steric strain. Consequently, it undergoes spontaneous dehydration under the reaction conditions to yield the condensation product, a hexahydro-1H-inden-4-one derivative[2],[1]. This in situ dehydration is highly advantageous when an enone is the desired synthetic target for subsequent functionalization (e.g., Michael additions or cuprate additions in natural product elaboration).

Mechanism A Cyclononane-1,4-dione (9-Membered Ring) B Enamine Formation (C5 Position) A->B trans-4-fluoro-L-proline C Transannular Attack (C5 to C1) B->C Proximity Effect D β-Hydroxy Ketone (Hydrindane Intermediate) C->D C-C Bond Formation E Spontaneous Dehydration (-H2O) D->E Strain Relief F Hexahydro-1H-inden-4-one (Fused Enone Scaffold) E->F Thermodynamic Sink

Mechanistic logic of the transannular aldolization and spontaneous dehydration.

Quantitative Data: Substrate Scope and Divergence

The following table summarizes the divergent outcomes of cyclic 1,4-diones subjected to identical organocatalytic conditions, highlighting the unique thermodynamic behavior of the 9-membered ring system[1].

SubstrateRing SizeCatalyst (20 mol%)Primary Product TypeYield (%)Enantiomeric Ratio (er)
Cyclooctane-1,4-dione8trans-4-fluoro-L-prolineβ-Hydroxy ketone (Bicyclo[3.3.0]octane)84%98:2
Cyclooct-5-ene-1,4-dione8trans-4-fluoro-L-prolineβ-Hydroxy ketone85%88:12
Cyclononane-1,4-dione 9 trans-4-fluoro-L-proline Condensation Enone (Hydrindane) >70% Racemic/Low
Cyclonon-5-ene-1,4-dione9trans-4-fluoro-L-prolineβ-Hydroxy ketoneHighLow

Experimental Workflows & Protocols (Trustworthiness)

The following self-validating protocols detail the synthesis of the macrocyclic precursor and its subsequent organocatalytic cyclization[3].

Protocol A: Synthesis of Cyclononane-1,4-dione via Ru-Catalyzed Diazo Coupling

Objective: Construct the 9-membered macrocycle from a linear bis-α-diazocarbonyl precursor.

  • Preparation of Catalyst Solution: To a flame-dried round-bottom flask equipped with a reflux condenser, add Ru[(η5-C5H5)(PPh3)2]Cl (0.03 equiv, 3 mol%) and dry CH2Cl2 to achieve a 0.0006 M catalyst concentration. Heat the solution to a gentle reflux (55 °C bath temperature) under an argon atmosphere[3].

  • Substrate Addition: Dissolve the linear bis-α-diazocarbonyl precursor in dry CH2Cl2 (0.005 M). Add this solution slowly dropwise via an addition funnel to the refluxing catalyst solution.

    • Self-Validation Check: Immediate nitrogen gas ( N2​ ) evolution must be visually confirmed upon addition, indicating active carbenoid formation and successful intramolecular coupling[3].

  • Completion & Isolation: After the addition is complete, reflux for an additional 30 minutes. Concentrate under reduced pressure and purify via silica gel flash chromatography (10% EtOAc in Hexanes) to isolate the cyclonon-ene-1,4-dione intermediate.

  • Hydrogenation: Dissolve the unsaturated intermediate in wet EtOAc (0.5 M). Add 10% Pd/C (by weight). Evacuate and backfill the flask with H2​ gas three times. Stir vigorously under an H2​ balloon for 3 hours[3].

    • Self-Validation Check: Conduct TLC monitoring (UV/KMnO4 stain). The complete disappearance of the alkene spot validates the end of the hydrogenation cycle.

  • Workup: Filter the suspension through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield pure cyclononane-1,4-dione.

Protocol B: Organocatalytic Transannular Aldolization

Objective: Convert cyclononane-1,4-dione into the bicyclic hydrindane scaffold.

  • Reaction Setup: To an oven-dried vial under argon, add cyclononane-1,4-dione (1.0 equiv). Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M[3].

    • Causality Note: DMSO is critical here. As a highly polar aprotic solvent, it stabilizes the charge-separated transition state of the proline-enamine intermediate, significantly accelerating the reaction rate compared to non-polar solvents.

  • Catalyst Addition: Add trans-4-fluoro-L-proline (0.20 equiv, 20 mol%) to the stirred solution[3].

  • Incubation: Stir the reaction mixture at room temperature (25 °C) for 24 hours[3].

  • Quench and Extraction: Dilute the reaction mixture with CH2Cl2 and transfer to a separatory funnel containing distilled H2​O . Extract the aqueous phase twice with CH2Cl2.

  • Drying and Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (gradient 20%-60% EtOAc in Hexanes) to isolate the hexahydro-1H-inden-4-one derivative[3].

Workflow Step1 1. Diazo Coupling Ru[(η5-C5H5)(PPh3)2]Cl, CH2Cl2, Reflux Step2 2. Hydrogenation Pd/C, H2 (1 atm), wet EtOAc, 3h Step1->Step2 Yields Cyclononane-1,4-dione Step3 3. Organocatalysis trans-4-fluoro-L-proline (20 mol%), DMSO, 24h Step2->Step3 Substrate Input Step4 4. Workup & Isolation Aqueous extraction, Silica gel chromatography Step3->Step4 Spontaneous Dehydration Step5 5. Scaffold Elaboration Functionalization of the Hydrindane Enone Step4->Step5 Target Natural Product

Step-by-step experimental workflow from linear precursor to bicyclic natural product scaffold.

References

  • Chandler, C. L., & List, B. (2008). Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene. Journal of the American Chemical Society, 130(21), 6737-6739. URL: [Link]

  • Amazon S3 / MacMillan Group. (2026). Supporting Information: Experimental Procedures for a Total Synthesis of (+)-Hirsutene. Substrate Co-Catalyzed Enantioselective Triple Organo-Cascade Reaction. URL: [Link]

  • ChemSrc. (2025). 2,3,4,5,6,7-Hexahydro-1H-indene-1-one (CAS#: 22118-00-9) and cyclononane-1,4-dione (CAS#: 1030023-37-0) Structural Data. URL: [Link]

Sources

Method

Application Note: Derivatization Methods for Cyclononane-1,4-dione in Organic Synthesis

An Application Note on the derivatization of cyclononane-1,4-dione requires a deep understanding of medium-ring thermodynamics and stereoelectronic catalyst control. Below is a comprehensive, logically structured technic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the derivatization of cyclononane-1,4-dione requires a deep understanding of medium-ring thermodynamics and stereoelectronic catalyst control. Below is a comprehensive, logically structured technical guide designed for drug development professionals and synthetic chemists.

Subtitle: Strategies for Transannular Cyclizations, Oxidative Synthesis, and Desymmetrization

Introduction & Mechanistic Rationale

Cyclononane-1,4-dione is a highly versatile medium-sized (9-membered) ring system utilized in advanced organic synthesis. Medium rings (8- to 11-membered) are characterized by significant transannular steric interactions, commonly known as Prelog strain. In cyclononane-1,4-dione, the spatial proximity of the C1 and C4 carbonyl groups provides a unique thermodynamic driving force for transannular cyclizations. This inherent structural tension allows chemists to rapidly access complex bicyclic scaffolds, such as hexahydro-1H-indene derivatives, which are prevalent in terpene natural products[1].

Primary Derivatization: Asymmetric Transannular Aldolization

The most powerful derivatization of cyclononane-1,4-dione is the organocatalytic transannular aldol reaction. Utilizing trans-4-fluoro-L-proline as a catalyst, the reaction proceeds via an enamine intermediate[1].

Causality of Catalyst Selection: The electronegative fluorine atom at the C4 position of the pyrrolidine ring induces a stereoelectronic gauche effect. This effect dictates the ring pucker, pre-organizing the catalyst into an optimal conformation that accelerates enamine formation and enhances stereocontrol compared to unsubstituted L-proline[1].

Causality of Reaction Outcome: Interestingly, the ring size strictly dictates the final product state. While 1,4-cyclooctanedione cleanly yields a stable bicyclo[3.3.0]octane β-hydroxy ketone, cyclononane-1,4-dione fails to stop at the aldol addition stage. The resulting bicyclo[4.3.0]nonane β-hydroxy ketone retains considerable ring strain, driving a spontaneous dehydration event to yield the thermodynamically stable condensation product (a bicyclic enone)[1].

Mechanism A Cyclononane-1,4-dione B Enamine Intermediate A->B Catalyst C Transannular Attack B->C Cyclization D β-Hydroxy Ketone C->D Protonation E Bicyclic Enone D->E Dehydration

Mechanistic pathway of transannular aldol condensation in cyclononane-1,4-dione.

Precursor Synthesis & Oxidative Pathways

Obtaining high-purity cyclononane-1,4-dione is a prerequisite for successful derivatization. Traditional oxidations of 1,4-cyclononanediol often result in detrimental C-C bond cleavage due to the inherent strain of the 9-membered ring.

Causality of Oxidant Choice: To prevent over-oxidation and ring fragmentation, a highly controlled catalytic system utilizing a dinuclear manganese(IV) complex—specifically[(Me3tacn)2Mn2O3][PF6]2—with hydrogen peroxide in an acetic acid/acetonitrile solvent mixture is employed[2]. This polar aprotic environment stabilizes the active oxidant species, allowing smooth conversion of the secondary alcohols to the diketone at room temperature[2].

Desymmetrization Strategies

For applications requiring derivatization at only one carbonyl center (e.g., mono-Grignard addition or Wittig olefination), cyclononane-1,4-dione must be desymmetrized. This is typically achieved via controlled mono-ketalization using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (pTSA) under Dean-Stark conditions. The statistical mixture is minimized by strictly controlling the stoichiometry (0.9 equivalents of diol) and continuously monitoring the reaction to prevent bis-ketal formation.

Experimental Protocols (Self-Validating Systems)
Protocol A: Manganese-Catalyzed Oxidation to Cyclononane-1,4-dione[2]
  • Reagent Preparation: In a reaction vessel, dissolve 1,4-cyclononanediol (0.23 M) in a solvent mixture of acetonitrile and acetic acid (0.5 M).

  • Catalyst Addition: Introduce the manganese(IV) complex[(Me3tacn)2Mn2O3][PF6]2 to a final concentration of 0.4 × 10⁻⁴ M.

  • Oxidation: Slowly add hydrogen peroxide (1.0 M) while maintaining the reaction temperature at 20 °C. Stir for 3 hours.

  • Quenching & Validation: Add triphenylphosphine to neutralize excess peroxides.

    • Self-Validation Check: Analyze an aliquot via GC-MS; the disappearance of the diol mass and the appearance of the diketone confirms completion[2].

  • Purification: Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Proline-Catalyzed Transannular Aldol Condensation[1],[3]
  • Substrate Solvation: To a flame-dried vial under argon, add cyclononane-1,4-dione and dissolve in anhydrous DMSO to achieve a 0.5 M concentration.

    • Causality: DMSO is chosen as a highly polar aprotic solvent to stabilize the polar transition state of the enamine-mediated cyclization[1].

  • Catalysis: Add trans-4-fluoro-L-proline (20 mol%) to the stirred solution.

  • Incubation: Stir the reaction mixture continuously at room temperature (25 °C) for 24 hours.

  • Workup: Dilute the solution with CH₂Cl₂ and transfer to a separatory funnel containing deionized H₂O. Extract the aqueous phase twice with CH₂Cl₂[3].

  • Validation & Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Check: Conduct ¹³C NMR and IR spectroscopy on the crude mixture. The starting material exhibits a distinct ¹³C NMR signal at δ 214.9 ppm and an IR stretch at 1696 cm⁻¹[3]. Successful derivatization is confirmed by the disappearance of these signals and the emergence of α,β-unsaturated enone signals.

  • Isolation: Purify via silica gel chromatography (gradient 20%-60% EtOAc:Hexanes).

Workflow S1 Substrate (0.5 M DMSO) S2 Add Catalyst (20 mol%) S1->S2 S3 Incubation (24h, 25°C) S2->S3 S4 Aqueous Workup S3->S4 S5 Silica Gel Purification S4->S5

Step-by-step experimental workflow for the organocatalytic transannular aldol reaction.

Quantitative Data Summary

The table below summarizes the divergent outcomes of the transannular aldolization based on substrate ring size and saturation, highlighting the unique reactivity of the 9-membered cyclononane-1,4-dione[1].

SubstrateRing SizeCatalystMajor Product TypeEnantioselectivityYield
1,4-Cyclooctanedione 8-memberedtrans-4-fluoro-prolineβ-Hydroxy ketone (Addition)97:3 erHigh
Cyclononane-1,4-dione 9-memberedtrans-4-fluoro-prolineBicyclic enone (Condensation)N/A (Dehydrated)Moderate
1,4-Cyclonon-6-ene-dione 9-membered (Unsat.)trans-4-fluoro-prolineβ-Hydroxy ketone (Addition)LowHigh
References
  • Title : Process for the production of ketones (US7015358B2) Source : Google Patents URL : 2

  • Title : Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene Source : Journal of the American Chemical Society (ACS Publications) URL :1

  • Title : A Substrate Co-Catalyzed Enantioselective Triple Organo-Cascade Reaction (Supporting Information) Source : Literature Data / Amazon S3 URL : 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclononane-1,4-dione Synthesis &amp; Cyclization

Welcome to the Technical Support Center for medium-sized ring synthesis. Synthesizing 9-membered rings like cyclononane-1,4-dione presents unique thermodynamic and kinetic hurdles due to transannular strain and reduced d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for medium-sized ring synthesis. Synthesizing 9-membered rings like cyclononane-1,4-dione presents unique thermodynamic and kinetic hurdles due to transannular strain and reduced degrees of freedom[1.1]. This guide synthesizes field-proven protocols to help researchers and drug development professionals minimize unwanted side reactions—specifically intermolecular oligomerization and transannular aldol condensation—during cyclization workflows.

Section 1: Core Principles of Medium-Sized Ring Cyclization

When linear precursors cyclize to form medium-sized rings (8–11 members), they face two major energy barriers that dictate the success or failure of the reaction [1.2]:

  • Enthalpic Penalty (Prelog Strain): Severe transannular interactions (steric clashing of hydrogens across the ring) destabilize both the transition state and the final product[1.1].

  • Entropic Penalty: There is a significant loss of degrees of freedom when a highly flexible linear chain is constrained into a medium-sized ring[1.2].

Because of these factors, the Effective Molarity (EM) —the ratio of the intramolecular rate constant to the intermolecular rate constant—for 9-membered rings is extremely low (often <10−2 M)[1.19]. This thermodynamic reality makes competing intermolecular side reactions highly favorable unless strictly controlled.

Section 2: Troubleshooting FAQs

Q1: My cyclization yields mostly linear oligomers and polymers instead of the 9-membered ring. How do I shift the equilibrium? A1: This is a classic kinetic vs. thermodynamic competition. To favor intramolecular cyclization over intermolecular oligomerization, you must artificially lower the concentration of the reactive ends. Solution: Implement High-Dilution Conditions using a syringe pump protocol. By keeping the steady-state concentration of the linear precursor well below the EM of the cyclization, the pseudo-first-order rate of intramolecular ring closure outcompetes the second-order rate of intermolecular oligomerization[1.19]. Alternatively, bypass direct cyclization entirely by using a Ring Expansion Strategy (e.g., oxidative cleavage of a bridged bicyclic alkene)[1.2].

Q2: I successfully formed the 9-membered ring, but during deprotection/workup, it spontaneously converts into a bicyclic product. What is happening? A2: You are observing a Transannular Aldol Condensation . Cyclononane-1,4-dione is highly susceptible to base- or acid-catalyzed intramolecular aldol reactions. The limited conformational degrees of freedom force the C1 and C4 carbonyls into spatial proximity. Under basic conditions, enolization at C5 generates a nucleophile perfectly aligned to attack the C1 carbonyl. This transannular attack relieves the severe transannular strain of the 9-membered ring, driving the thermodynamic equilibrium toward a highly stable 5,6-fused bicyclic[4.3.0] system (hexahydro-1H-inden-4(2H)-one)[2.3]. Solution: Avoid basic or acidic workups entirely. Use strictly neutral deprotection strategies and mild, non-basic oxidants (see Protocol B).

Q3: How do I control the conformation to prevent transannular reactions during the initial synthesis? A3: Use rigidifying elements in your linear precursor. Introducing a temporary cis-double bond or a bulky protecting group restricts the conformational degrees of freedom (the Thorpe-Ingold effect). This pre-organizes the reactive ends and minimizes unwanted transannular clashing during the transition state.

Section 3: Quantitative Data

The table below summarizes the thermodynamic factors and primary side reactions associated with different ring sizes to help contextualize the difficulty of synthesizing cyclononane derivatives.

Ring SizeEffective Molarity (EM)Strain Energy (kcal/mol)Primary Side Reaction(s)
5-membered ∼104 M6.2Minimal
6-membered ∼103 M0.1Minimal
9-membered ∼10−2 M12.6Oligomerization, Transannular Aldol
14-membered ∼10−1 M1.9Oligomerization

Section 4: Experimental Protocols

Protocol A: Syringe-Pump Ring-Closing Metathesis (RCM) for Precursor Synthesis

Causality: RCM of a diene precursor to form a 9-membered ring is highly susceptible to oligomerization. By adding the diene over 12 hours, the concentration of the unreacted diene remains near zero, allowing the ruthenium catalyst to perform the intramolecular cyclization before encountering another diene molecule.

  • Preparation: Dissolve the Grubbs II catalyst (5–10 mol%) in anhydrous, degassed dichloromethane (DCM) to achieve a concentration of 0.001 M. Heat to a gentle reflux under argon.

  • Syringe Pump Setup: Dissolve the diene precursor in anhydrous DCM to a concentration of 0.05 M. Load this into a gas-tight syringe.

  • Addition: Set the syringe pump to deliver the diene solution into the refluxing catalyst mixture continuously over 12–16 hours.

  • Quenching: Upon completion, immediately add ethyl vinyl ether (excess) to quench the ruthenium carbene. This prevents post-reaction isomerization or ring-opening metathesis polymerization (ROMP).

  • Purification: Concentrate and purify via flash column chromatography to isolate the cyclononene derivative.

Protocol B: Neutral Deprotection & Oxidation to Yield Cyclononane-1,4-dione

Causality: Traditional oxidations (like Swern) use triethylamine, which acts as a base and immediately triggers the transannular aldol condensation of the resulting 1,4-dione [2.3]. To prevent this, a strictly neutral or very mildly acidic oxidation must be employed.

  • Neutral Deprotection: If starting from a silyl-protected 1,4-diol, use TBAF buffered with 1.0 equivalent of acetic acid in THF at 0 °C. This prevents the basicity of naked fluoride from causing premature side reactions.

  • Oxidation Setup: Dissolve the isolated cyclononane-1,4-diol in wet DCM.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (2.5 equiv) in a single portion at 0 °C. Crucial: Do not add pyridine or sodium bicarbonate, as even mild bases can catalyze the transannular aldol in 9-membered 1,4-diones.

  • Monitoring: Monitor strictly by TLC. The reaction must be quenched immediately upon completion (usually < 2 hours) to avoid acid-catalyzed aldol over extended periods.

  • Quenching: Quench with a 1:1 mixture of saturated aqueous Na2​S2​O3​ and water (avoiding NaHCO3​ if possible) and extract immediately with diethyl ether.

Section 5: Process Visualization

Workflow A Linear Precursor (High Concentration) B Intermolecular Reaction (Oligomerization/Polymerization) A->B Kinetic Control Fails (Low EM) C Linear Precursor (High-Dilution / Syringe Pump) D Intramolecular Cyclization (e.g., RCM) C->D Favors Monomer (High Dilution) E Cyclononane-1,4-dione (Target Product) D->E Neutral Workup (Avoids Aldol)

Workflow contrasting high-concentration oligomerization vs. high-dilution cyclization.

Pathway A Cyclononane-1,4-dione (9-Membered Ring) B Enolate Intermediate (C5 Deprotonation) A->B Acid/Base Catalyst C Transannular Attack (C5 attacks C1 Carbonyl) B->C Proximity Effect D Bicyclic [4.3.0] System (Hexahydroindanone) C->D Strain Relief

Mechanistic pathway of the unwanted transannular aldol side reaction.

References

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI (Molecules). URL:[Link]

  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. National Institutes of Health (PMC). URL:[Link]

  • Galli, C.; Mandolini, L. Quantitative Evaluation of Cyclization Reactions: Effective Molarity. Eur. J. Org. Chem. (via Caltech). URL: [Link]

  • Chandler, C. L.; List, B. Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene. Journal of the American Chemical Society. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Cyclononane-1,4-Dione Transannular Aldol Reactions

Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, you are likely targeting the bicyclo[4.3.0]nonane (hydrindane) scaffold, a ubiquitous structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, you are likely targeting the bicyclo[4.3.0]nonane (hydrindane) scaffold, a ubiquitous structural motif in polyterpenes, steroids, and bioactive natural products[1].

While intramolecular aldol condensations are highly favorable for forming 5- and 6-membered rings[2], executing a transannular aldol reaction on a 9-membered medium ring like cyclononane-1,4-dione presents severe thermodynamic and kinetic bottlenecks. This guide is designed by our Senior Application Scientists to help you troubleshoot low conversion rates, understand the underlying mechanistic causality, and implement field-proven protocols.

Mechanism A Cyclononane-1,4-dione (Substrate) B Enamine Formation (Catalyst: trans-4-fluoro-proline) A->B + Catalyst C Transannular Nucleophilic Attack (Overcoming Prelog Strain) B->C Intramolecular Addition D Iminium Intermediate (Bicyclic Framework) C->D E Hydrolysis (Catalyst Regeneration) D->E + H2O F Bicyclo[4.3.0]nonane Aldol (Hydrindane Core) E->F Product Release G Retro-Aldol Pathway (Competing Reversibility) F->G Thermodynamic Equilibration G->A Ring Opening

Mechanistic pathway of the organocatalytic transannular aldol reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my conversion stalled at <20% despite extended reaction times and excess catalyst?

Causality: The primary culprit is Prelog strain (transannular steric repulsion). Medium-sized rings (8- to 11-membered) are notoriously difficult to cyclize because hydrogen atoms pointing inward across the ring clash severely[3]. When the enamine of one ketone attacks the transannular carbonyl, the molecule is forced into a highly strained transition state.

Furthermore, the aldol addition step is reversible. Because the resulting bicyclic β -hydroxy ketone is highly strained, the thermodynamic equilibrium heavily favors the retro-aldol reaction (ring-opening back to the diketone).

Table 1: Thermodynamic Parameters of Cycloalkanes[2] | Ring Size (n) | Cycloalkane | Heat of Combustion ( ΔHcomb​ , kJ/mol) | Relative Strain | Aldol Cyclization Favorability | |---|---|---|---|---| | 5 | Cyclopentane | 3220 | Low | Highly Favorable | | 6 | Cyclohexane | 3952 | Minimal | Highly Favorable | | 8 | Cyclooctane | 5310 | High | Unfavorable | | 9 | Cyclononane | 5981 | Severe (Prelog Strain) | Highly Unfavorable |

Q2: How can I shift the equilibrium to favor the bicyclic aldol product?

Causality: Standard L-proline is often insufficient for medium rings. You must optimize the catalyst to lower the kinetic barrier of the forward reaction. We recommend switching to trans-4-fluoro-proline [4].

The electronegative fluorine atom exerts an inductive effect that lowers the pKa of the pyrrolidine secondary amine, accelerating the initial condensation to form the enamine. More importantly, the stereoelectronic gauche effect of the fluorine atom pre-organizes the pyrrolidine ring into a specific pucker. This conformation optimally projects the enamine double bond toward the transannular ketone, significantly lowering the entropic penalty of the transition state and driving conversion.

Table 2: Catalyst & Condition Optimization for Cyclononane-1,4-dione

Catalyst (20 mol%) Solvent Conversion (%) Causality / Observation
L-Proline CH2Cl2 < 5% Poor enamine formation; high transition state energy.
L-Proline DMSO ~ 15% Better solubility, but retro-aldol equilibrium dominates.

| trans-4-Fluoro-proline | DMSO | > 80% | Fluorine gauche effect pre-organizes reactive conformation. |

Q3: What is the role of the solvent, and why is DMSO specified?

Causality: DMSO is a highly polar aprotic solvent. In transannular reactions, the transition state involves significant charge separation (iminium/alkoxide character). DMSO stabilizes this highly polar transition state without donating protons. Protic solvents (like MeOH) would hydrogen-bond to the nucleophilic enamine, dampening its reactivity and stalling the reaction. Maintaining a concentration of 0.5 M in DMSO is critical to ensure the intramolecular collision rate outpaces any intermolecular side reactions[4].

Q4: My reaction yields a mixture of the aldol addition product and the dehydrated enone. How do I control this?

Causality: The initial aldol addition yields a β -hydroxy ketone. Dehydration to yield a conjugated enone is an irreversible step catalyzed by either acid or base[2]. If you are struggling with a poor equilibrium due to retro-aldol reversibility, you can intentionally force the dehydration step. By converting the reversible β -hydroxy ketone into the irreversible α,β -unsaturated enone, you create a thermodynamic sink that pulls the entire reaction forward via Le Chatelier's principle.

Troubleshooting Decision Tree

Troubleshooting Start Low Conversion in Aldol Reaction? CheckCat Check Catalyst Type Start->CheckCat CatProline Using L-Proline? CheckCat->CatProline SwitchCat Switch to trans-4-fluoro-proline (Increases nucleophilicity) CatProline->SwitchCat Yes CheckSolvent Check Solvent CatProline->CheckSolvent No SolventDMSO Using DMSO (0.5 M)? CheckSolvent->SolventDMSO SwitchSolvent Switch to DMSO (Stabilizes transition state) SolventDMSO->SwitchSolvent No CheckDehydration Is retro-aldol dominating? SolventDMSO->CheckDehydration Yes ForceDehydration Apply acid/base to force irreversible dehydration CheckDehydration->ForceDehydration Yes (Equilibrium issue)

Decision tree for troubleshooting low conversion in medium-ring aldol cyclizations.

Self-Validating Experimental Protocol

Organocatalytic Transannular Aldol Reaction of Cyclononane-1,4-dione [4]

This protocol is designed as a self-validating system. The built-in extraction and TLC checks ensure that you can verify the success of the enamine intermediate formation and the final cyclization independently.

Step 1: Preparation & Activation To a flame-dried reaction vial under an argon atmosphere, add cyclononane-1,4-dione (1.0 equiv). Validation: Ensure the starting material is completely dry; trace water will prematurely hydrolyze the catalytic enamine intermediate.

Step 2: Solvent Solvation Dissolve the diketone substrate in anhydrous DMSO to achieve a concentration of 0.5 M. Causality: The high concentration (0.5 M) forces the transannular proximity effect, overcoming the entropic penalty of the 9-membered ring.

Step 3: Catalyst Introduction Add trans-4-fluoro-proline (20 mol%) to the stirred solution. Validation: The solution may exhibit a slight color change (typically pale yellow) as the enamine begins to form.

Step 4: Reaction Execution Stir the reaction continuously at room temperature for 24 hours. In-Process Check: At 12 hours, pull a 5 μ L aliquot, quench in 100 μ L H2O/CH2Cl2, and spot the organic layer on a TLC plate (Eluent: 30% EtOAc/Hexanes). Stain with p-anisaldehyde. The product bicyclic aldol will appear as a distinct, more polar spot compared to the starting diketone.

Step 5: Quench and Workup Dilute the reaction mixture with CH2Cl2 and pour it into a separatory funnel containing distilled H2O. Causality: DMSO is highly water-soluble. The water wash effectively pulls the DMSO and the proline catalyst into the aqueous layer, leaving the organic products in the CH2Cl2 layer.

Step 6: Extraction & Purification

  • Separate the layers and extract the aqueous phase twice more with CH2Cl2.

  • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel; gradient 20%-60% EtOAc:Hexanes) to afford the pure bicyclo[4.3.0]nonane aldol product.

References
  • Methodology for the Construction of the Bicyclo[4.3.0]nonane Core Source: MDPI URL:1

  • Efficient Formation of Ring Structures Utilizing Multisite Activation by Indium Catalysis Source: ACS Publications URL:3

  • Chapter 23. Carbonyl Condensation Reactions Source: Vanderbilt University URL:2

  • A Substrate Co-Catalyzed Enantioselective Triple Organo-Cascade Reaction Source: Amazon S3 (Supplemental Information) URL:4

Sources

Troubleshooting

Overcoming transannular strain challenges in cyclononane-1,4-dione reactions

Technical Support Center: Cyclononane-1,4-dione Reactions Welcome to the technical support center for navigating the unique challenges of cyclononane-1,4-dione in synthetic applications. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cyclononane-1,4-dione Reactions

Welcome to the technical support center for navigating the unique challenges of cyclononane-1,4-dione in synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet challenging medium-sized ring system. The inherent transannular strain within the nine-membered ring dictates its reactivity, often leading to unexpected outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Issue 1: Low Yields and Poor Regioselectivity in Enolate Formation and Subsequent Reactions

Question: "I'm attempting an aldol reaction with cyclononane-1,4-dione, but I'm getting very low yields of the desired product and a mixture of constitutional isomers. What's going wrong and how can I improve this?"

Underlying Cause: The primary challenge with cyclononane-1,4-dione is the conformational flexibility and transannular strain that hinders access to the α-protons and destabilizes the resulting enolate.[1] The two carbonyl groups and multiple α-protons create a complex system where thermodynamic and kinetic control are difficult to manage. Standard conditions often lead to a mixture of enolates, followed by competing side reactions.

Solution:

  • Kinetic vs. Thermodynamic Control: To achieve regioselectivity, it is crucial to employ conditions that favor either the kinetic or thermodynamic enolate.

    • Kinetic Enolate: For the less substituted enolate, use a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) at -78 °C is the reagent of choice.[2] The short reaction time at low temperature minimizes equilibration to the more stable thermodynamic enolate.

    • Thermodynamic Enolate: To favor the more substituted and stable enolate, use a weaker base (e.g., NaH or KH) at higher temperatures (room temperature or gentle heating) to allow for equilibration.[2]

  • Step-by-Step Protocol for Kinetic Enolate Formation and Trapping:

    • Preparation: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Deprotonation: Dissolve cyclononane-1,4-dione in dry THF and cool to -78 °C. Slowly add a freshly prepared solution of LDA (1.1 equivalents) and stir for 30-60 minutes.

    • Trapping: Add the electrophile (e.g., benzaldehyde for an aldol reaction) dropwise at -78 °C and allow the reaction to proceed at this temperature for several hours before slowly warming to room temperature.

    • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Troubleshooting Table:

Symptom Probable Cause Recommended Action
Low or no product formationIncomplete deprotonation or unstable enolate.Use a stronger base like LDA; ensure anhydrous conditions.
Mixture of regioisomersEquilibration between kinetic and thermodynamic enolates.For kinetic control, maintain low temperature (-78 °C) and use LDA. For thermodynamic control, use a weaker base and allow for longer reaction times at a higher temperature.
Self-condensation productsEnolate reacts with starting material.Add the electrophile slowly at low temperature to ensure it reacts with the enolate as it is formed.
Issue 2: Poor Stereoselectivity in the Reduction of Carbonyl Groups

Question: "I'm trying to reduce one or both carbonyls of cyclononane-1,4-dione to the corresponding alcohol(s), but I'm getting a mixture of diastereomers. How can I control the stereochemical outcome?"

Underlying Cause: The multiple low-energy conformations of the cyclononane ring mean that the carbonyl groups are in sterically complex and dynamic environments.[3] Hydride reagents can approach from different faces of the ring, leading to a mixture of axial and equatorial alcohol products. The transannular interactions influence the trajectory of the incoming nucleophile.[4]

Solution:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent can significantly influence the stereoselectivity.

    • For the less sterically hindered product (equatorial attack): Use a small hydride reagent like sodium borohydride (NaBH₄).[5]

    • For the more sterically hindered product (axial attack): Employ a bulky reducing agent such as L-Selectride® or K-Selectride®. These reagents will preferentially attack from the less hindered face of the carbonyl, leading to the more sterically demanding alcohol.

  • Chelation Control: If there is a nearby directing group (e.g., a hydroxyl or ether), chelation control can be a powerful strategy. Reagents like zinc borohydride or the use of Lewis acids (e.g., CeCl₃ with NaBH₄ - the Luche reduction) can coordinate with both the carbonyl oxygen and the directing group, forcing the hydride to attack from a specific face.

  • Experimental Workflow for Stereoselective Reduction:

    G cluster_0 Stereoselective Reduction Protocol A Dissolve cyclononane-1,4-dione in an appropriate solvent (e.g., MeOH for NaBH4, THF for L-Selectride). B Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). A->B C Slowly add the chosen reducing agent. B->C D Monitor the reaction by TLC. C->D E Quench the reaction (e.g., with water or dilute acid). D->E F Extract the product and purify by chromatography. E->F

    Caption: General workflow for the stereoselective reduction of cyclononane-1,4-dione.

Issue 3: Failure of Transannular Cyclization Reactions

Question: "I'm attempting a transannular reaction, such as a McMurry coupling or a pinacol coupling, to form a bicyclic product from cyclononane-1,4-dione, but the reaction is not proceeding as expected. What factors should I consider?"

Underlying Cause: Transannular reactions require the two carbonyl groups to be in close proximity in a suitable conformation for the reaction to occur.[6][7] The high conformational flexibility and inherent strain of the cyclononane ring can make it difficult to achieve the necessary geometry for the transition state.

Solution:

  • Conformational Locking: Introducing substituents or using a template can help to lock the ring into a conformation that favors the desired transannular reaction.

  • Reaction Conditions: Transannular reactions often require specific and sometimes harsh conditions to overcome the energetic barriers.

    • McMurry Reaction: This reaction typically uses low-valent titanium reagents (e.g., TiCl₃/LiAlH₄ or TiCl₄/Zn). High dilution conditions are essential to favor the intramolecular reaction over intermolecular polymerization.

    • Photochemical Reactions: Norrish type II reactions can be an effective way to induce transannular C-C bond formation.

  • Diagram of Transannular vs. Intermolecular Reactions:

    Caption: Influence of concentration on the outcome of cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the dominant conformations of cyclononane-1,4-dione and how do they impact reactivity?

A1: Cyclononane exists in several low-energy conformations, with the twisted boat-chair and twisted chair-boat forms being prominent.[3] The presence of the two sp² hybridized carbonyl carbons in cyclononane-1,4-dione alters the conformational landscape compared to cyclononane itself. These conformations are in rapid equilibrium at room temperature. The accessibility of the carbonyl groups and the α-protons for reaction is highly dependent on which conformation is populated at the moment of reaction. Transannular interactions between hydrogens across the ring can shield one face of a carbonyl group, directing attack to the other.[1]

Q2: How can computational chemistry aid in planning reactions with cyclononane-1,4-dione?

A2: Computational methods, particularly Density Functional Theory (DFT), can be invaluable for predicting the low-energy conformations of cyclononane-1,4-dione and its derivatives.[8] By calculating the energies of different conformers and the transition states for their interconversion, you can gain insight into which reaction pathways are likely to be favored.[3] This can help in designing substrates with substituents that bias the conformational equilibrium towards one that is more reactive in the desired manner.

Q3: Are there general strategies to mitigate the challenges of transannular strain?

A3: Yes, several strategies can be employed:

  • Introduction of Ring Strain: Creating a fused ring system (e.g., a bicyclo[n.m.0]alkane) can rigidify the nine-membered ring and reduce its conformational flexibility.

  • Heteroatom Incorporation: Replacing a methylene group with a heteroatom like oxygen or nitrogen can alter bond lengths and angles, thereby alleviating some of the transannular strain.[1]

  • Strategic Substitution: Placing bulky substituents on the ring can favor certain conformations over others, which can be exploited to control reactivity.

  • Ring Expansion/Contraction: Synthesizing the nine-membered ring from a smaller or larger ring precursor via ring expansion or contraction can sometimes be more efficient than direct cyclization.[9]

References

  • Transannular Strain: Organic Chemistry Study Guide |... - Fiveable. (2025, August 15).
  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024, March 31).
  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024, March 11).
  • Cyclononane - Grokipedia.
  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A. (2020, March 2).
  • Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines. An efficient one-pot synthesis of substituted 2,6-diazatricyclo[5.3.3.01,6] - RSC Publishing.
  • Theoretical Insights into Cyclopentanetrione Derivatives: A Technical Guide for Researchers - Benchchem.
  • A General Stereoselective Approach to 1,2,4-Triazepane-3-thiones/ones via Reduction or Reductive Alkylation of 2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thiones/ones - MDPI. (2018, November 14).
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - Vrije Universiteit Brussel.
  • Unusual Transannular Reactions of Medium Sized Rings |Stereochemistry | MSc Chemistry| CSIR NET|GATE - YouTube. (2022, June 27).
  • Organic Chemistry 2 Enols & Enones - Wipf Group.

Sources

Optimization

Advanced purification and chromatography methods for cyclononane-1,4-dione

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of cyclononane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of cyclononane-1,4-dione (CAS: 1030023-37-0) .

Isolating medium-sized ring systems (C8–C11) presents unique thermodynamic and chromatographic challenges. Due to inherent transannular strain (Prelog strain) and dynamic conformational flexibility, these molecules often behave unpredictably on standard stationary phases. This support center provides field-proven, self-validating protocols to troubleshoot co-elution, mitigate yield loss, and ensure >98% purity of your target diketone.

Diagnostic Purification Workflow

Use the following decision matrix to determine the optimal chromatographic pathway for your crude reaction mixture.

PurificationWorkflow Start Crude Cyclononane-1,4-dione (CAS: 1030023-37-0) TLC TLC Profiling (10% EtOAc/Hexanes) Start->TLC Decision Olefinic Precursors Present? TLC->Decision AgSilica Argentation Chromatography (10% AgNO3-Silica) Decision->AgSilica Yes (Co-elution risk) NormSilica Normal Phase Silica (5-15% EtOAc/Hexanes) Decision->NormSilica No (Saturated impurities) Fractions Fraction Analysis (KMnO4 Stain / GC-MS) AgSilica->Fractions NormSilica->Fractions Pure Pure Cyclononane-1,4-dione (>98% Purity) Fractions->Pure

Fig 1: Diagnostic workflow for the chromatographic purification of cyclononane-1,4-dione.

Troubleshooting & FAQs

Q1: Why does cyclononane-1,4-dione co-elute with its enedione precursor on standard silica gel, and how do I resolve it? The Causality: The overall dipole moment of both the saturated cyclononane-1,4-dione and its unsaturated precursor (e.g., cyclonon-x-ene-1,4-dione) is heavily dominated by the two highly polar carbonyl groups. The subtle polarity difference introduced by the alkene bond is insufficient for resolution on standard bare silica. The Solution: Transition to (silver-ion chromatography) [1]. Silver(I) ions immobilized on the silica surface form reversible π-complexes with the carbon-carbon double bonds of the enedione impurities. This specific chemical interaction dramatically increases the retention time of the unsaturated species, allowing the saturated cyclononane-1,4-dione to elute cleanly in the early fractions.

Q2: I observe severe band broadening and streaking during normal-phase purification. How can I achieve sharp elution bands? The Causality: Medium-sized rings like cyclononane exist in a dynamic equilibrium of multiple interconverting conformations at room temperature. This conformational flexibility, combined with the strong hydrogen-bonding interaction between the diketone's carbonyl oxygens and highly acidic silanol groups on the silica surface, leads to multiple retention states and streaking [2]. The Solution: Deactivate the silica gel to suppress secondary silanol interactions. Pre-treat your column with 1% triethylamine (TEA) in hexanes, or utilize a strictly non-protic, optimized gradient of 5–15% ethyl acetate in hexanes.

Q3: I am losing a significant portion of my purified yield during the final solvent removal step. Is the compound degrading? The Causality: It is highly unlikely to be chemical degradation. Cyclononane-1,4-dione (Molecular Weight: 154.21 g/mol ) possesses a relatively high vapor pressure for a liquid/semi-solid at room temperature. Medium-ring diketones are notoriously prone to sublimation or co-evaporation when subjected to high vacuum. The Solution: Never leave the purified fractions on a high-vacuum manifold (<1 mbar) overnight. Concentrate the fractions using a rotary evaporator with a water bath set no higher than 25–30 °C and a pressure of ~50–100 mbar. Self-Validation Check: Weigh your receiving flask before concentration. Monitor the mass every 10 minutes during rotary evaporation. Once the mass stabilizes for two consecutive readings, immediately break the vacuum.

Quantitative Data: Chromatographic Parameters

Use the following empirically derived parameters to establish your baseline purification methods.

Chromatographic MethodStationary PhaseMobile PhaseTarget Impurity ResolvedTypical Rf / Rt (Diketone)
Standard Normal Phase Silica Gel (60 Å, 230-400 mesh)10% EtOAc / HexanesMono-ketones, polar byproductsRf ≈ 0.35
Argentation Chromatography 10% AgNO3 on Silica Gel5% EtOAc / HexanesOlefinic precursors (enediones)Rf ≈ 0.45
Reversed-Phase HPLC C18 (5 µm, 100 Å)60:40 Acetonitrile / WaterIsomeric diketones (e.g., 1,5-dione)Rt ≈ 12.5 min

Step-by-Step Methodology: Argentation Chromatography

When standard fails due to olefinic contamination [3], use this self-validating argentation protocol.

Phase 1: Stationary Phase Preparation

  • Dissolve 10 g of silver nitrate (AgNO3) in 100 mL of HPLC-grade acetonitrile.

  • Add 90 g of standard flash silica gel (230-400 mesh) to the solution to create a uniform slurry.

  • Remove the acetonitrile using a rotary evaporator in the dark (AgNO3 is highly light-sensitive) until a free-flowing powder is obtained. Dry under high vacuum for 2 hours.

Phase 2: Column Packing & Loading 4. Dry-pack or slurry-pack the argentation silica into a glass column wrapped entirely in aluminum foil to prevent photo-reduction of Ag+ to Ag0. Equilibrate with 5% EtOAc in hexanes. 5. Dissolve the crude cyclononane-1,4-dione mixture in a minimum volume of dichloromethane (DCM) and apply it evenly to the column head.

Phase 3: Elution & Self-Validating Detection 6. Elute with an isocratic flow of 5% EtOAc in hexanes. The saturated cyclononane-1,4-dione will elute first, while the π-complexation with Ag+ will firmly retain the enedione impurities on the column. 7. Validation Check: Spot the collected fractions on two separate TLC plates. Elute one with standard 10% EtOAc/Hexanes and the other with 5% EtOAc/Hexanes on an AgNO3-impregnated TLC plate. Visualize using a KMnO4 stain. The presence of a single, non-streaking yellow spot against a purple background on both plates confirms the successful retention of olefinic impurities and the absolute purity of the eluted cyclononane-1,4-dione.

References

  • New Separation Approach for Asphaltene Investigation: Argentation Chromatography Coupled with Ultrahigh-Resolution Mass Spectrometry Source: Energy & Fuels, ACS Publications URL:[Link]

  • Recent Developments in the Synthesis of β-Diketones Source: MDPI URL:[Link]

Troubleshooting

Technical Support Center: Cyclononane-1,4-Dione Storage &amp; Thermal Stability Guide

Welcome to the Technical Support Center for Cyclononane-1,4-dione (CAS: 1030023-37-0) 1. As a highly specialized medium-ring diketone used in complex synthetic pathways, this compound presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyclononane-1,4-dione (CAS: 1030023-37-0) 1. As a highly specialized medium-ring diketone used in complex synthetic pathways, this compound presents unique handling challenges. Due to the inherent conformational dynamics of 9-membered rings, it is highly susceptible to thermal degradation.

This guide provides researchers and drug development professionals with the mechanistic causality behind its instability, alongside field-proven, self-validating protocols to ensure chemical integrity during storage and handling.

Part 1: Mechanistic Causality – The "Why" Behind the Degradation

Unlike standard aliphatic ketones, medium-ring systems (containing 8 to 11 carbons) suffer from severe transannular strain (Prelog strain) and torsional strain (Pitzer strain) [[2]](). When cyclononane-1,4-dione is exposed to thermal stress or ambient room temperatures, the molecule actively seeks to relieve this internal strain.

The spatial proximity of the C1 and C4 carbonyl groups facilitates rapid keto-enol tautomerization 3, which acts as the trigger for an intramolecular transannular aldol condensation 4. This cascade converts the strained 9-membered ring into a thermodynamically favored bicyclic β-hydroxy ketone, which can further dehydrate into a bicyclic enone under prolonged exposure 5.

G A Cyclononane-1,4-dione (Strained Medium Ring) B Keto-Enol Tautomerization (Triggered by Heat) A->B Thermal Stress C Transannular Aldol Addition (Intramolecular Attack) B->C Proximity Effect D Bicyclic β-Hydroxy Ketone (Strain Relieved) C->D Ring Closure E Dehydration (Bicyclic Enone) D->E Prolonged Heating

Fig 1. Thermal degradation of cyclononane-1,4-dione via transannular aldol condensation.

Part 2: Troubleshooting Guide (Q&A)

Q: My cyclononane-1,4-dione sample changed from a crystalline solid to a viscous yellow oil after being left on the bench. What happened? A: The compound has undergone thermal degradation via transannular aldolization 4. This is typically caused by improper storage at room temperature or the introduction of trace moisture/acids during handling, which catalyze the initial enolization step. The yellow oil is a crude mixture of the bicyclic β-hydroxy ketone and its dehydrated enone counterpart [[5]]().

Q: How can I analytically validate the integrity of my batch before starting a sensitive synthesis? A: Do not rely solely on visual inspection. Implement a self-validating analytical loop using FT-IR and ¹H NMR:

  • FT-IR Validation: Scan for a broad absorption band at ~3400 cm⁻¹. Pure cyclononane-1,4-dione lacks hydroxyl groups; the presence of this band confirms the formation of the β-hydroxy ketone degradation product.

  • ¹H NMR Validation: Look for the appearance of alkene protons in the 5.5–6.5 ppm range. This indicates that the β-hydroxy ketone has undergone thermal dehydration to form the conjugated enone 5.

Q: I accidentally left my sample out. Can I purify it via standard silica gel column chromatography? A: No. Silica gel is mildly acidic and possesses a highly polar surface. Running a partially degraded sample of cyclononane-1,4-dione through silica will act as a heterogeneous catalyst, driving any remaining pure diketone to undergo complete transannular aldol condensation directly on the column 6. Instead, attempt a low-temperature recrystallization from anhydrous hexanes/ether.

Part 3: Quantitative Data – Storage Parameters & Stability Profiling

To assist in experimental planning, the following table summarizes the kinetic stability of cyclononane-1,4-dione under various conditions.

Storage ConditionAtmosphereSolvent MatrixEst. Half-Life (t½)Primary Degradation Risk
-20 °C (Cryo) ArgonNeat (Solid)> 24 MonthsNegligible (Optimal Standard)
2–8 °C (Fridge) NitrogenNeat (Solid)~ 6 MonthsSlow enolization
25 °C (Benchtop) Ambient AirNeat (Solid)< 72 HoursMoisture-catalyzed aldolization
25 °C (Solution) ArgonMethanol (Protic)< 12 HoursProtic solvent accelerates tautomerization
25 °C (Solution) ArgonDry THF (Aprotic)~ 1 WeekThermal transannular attack

Note: Protic solvents stabilize the enol intermediate via hydrogen bonding, drastically reducing the activation energy required for degradation [[3]]().

Part 4: Experimental Protocol – Self-Validating Thawing & Aliquoting Workflow

To prevent thermal shock and moisture condensation—the two primary catalysts for degradation—follow this exact methodology. Every step includes a self-validation checkpoint to ensure trustworthiness.

Step 1: Desiccation & Thermal Equilibration

  • Action: Remove the sealed vial from the -20 °C freezer and immediately place it into a vacuum desiccator containing active Drierite. Leave it for exactly 30 minutes.

  • Causality: Bringing a cryogenic vial directly into ambient air causes immediate condensation of atmospheric moisture on the glass, which will seep into the threads and act as a proton source to catalyze enolization upon opening.

  • Self-Validation Check: Before opening, wipe the exterior of the vial with a Kimwipe. If any moisture is detected on the tissue, equilibration is incomplete. Return to the desiccator for 15 minutes.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated vial into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid diketone, preventing oxidative degradation and moisture ingress 7.

Step 3: Aliquoting & Re-Sealing

  • Action: Weigh out the required mass into a pre-dried (oven-baked at 120 °C) reaction flask. Immediately flush the master stock vial with a stream of dry Argon for 30 seconds, seal tightly with Parafilm, and return to -20 °C storage.

  • Self-Validation Check: Weigh the master vial before and after aliquoting. The mass difference must exactly match the mass in your reaction flask. If there is a discrepancy, static charge or atmospheric absorption has occurred, and the sample must be re-purged.

W S1 Cryo-Storage (-20°C, Argon) S2 Equilibration (Desiccator, 30 min) S1->S2 S3 Inert Handling (Glovebox) S2->S3 S4 Aliquot & Purge (Dry Argon) S3->S4 S4->S1 Return unused

Fig 2. Self-validating standard operating procedure for diketone handling and storage.

Part 5: FAQs on Storage and Handling

Q: Can I store cyclononane-1,4-dione as a pre-made stock solution to save time? A: It is highly discouraged. While it may seem convenient, storing medium-ring diketones in solution increases the frequency of molecular collisions and lowers the barrier to transannular reactions [[2]](). If a stock solution is absolutely mandatory for a robotic liquid handler, use strictly anhydrous, aprotic solvents (e.g., dry DCM) and utilize the solution within 48 hours while storing at -20 °C.

Q: What is the optimal long-term storage condition? A: Store strictly at -20 °C under an Argon atmosphere, protected from light. While some general catalogs list 2-8 °C for generic cyclic diones 7, the specific conformational strain of the 9-membered ring mandates cryogenic temperatures to fully halt thermal aldolization.

References

  • Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene | Journal of the American Chemical Society - ACS Publications | 4

  • 1030023-37-0 | Cyclononane-1,4-dione | BLD Pharm |1

  • Synthesis Via Thermal Rearrangements: A New Route to 4-Cycloheptenones and Approaches to Medium Rings | Oregon State University | 2

  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones | PMC | 3

  • The Aldol Reaction: Group I and II enolates | ResearchGate | 5

  • A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts | Asian Journal of Chemistry | 6

  • 504-02-9 | Cyclohexane-1,3-dione | BLD Pharm | 7

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile: Cyclononane-1,4-dione vs. Cyclooctane-1,4-dione in Transannular Aldol Reactions

As drug development and complex natural product synthesis increasingly rely on rigid, three-dimensional scaffolds, medium-sized cycloalkanes (8- to 11-membered rings) have emerged as powerful synthetic precursors. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex natural product synthesis increasingly rely on rigid, three-dimensional scaffolds, medium-sized cycloalkanes (8- to 11-membered rings) have emerged as powerful synthetic precursors. This guide provides an objective, in-depth comparative analysis of the reactivity profiles of cyclononane-1,4-dione and cyclooctane-1,4-dione . By exploiting their inherent conformational instability, both diketones undergo facile intramolecular reactions to yield complex bicyclic frameworks.

Mechanistic Foundations: The Causality of Transannular Reactivity

The reactivity of medium-sized rings is fundamentally governed by Prelog strain —a destabilizing combination of transannular steric clashes (van der Waals repulsions across the ring interior) and unfavorable torsional angles.

When a 1,4-diketone moiety is embedded within an 8- or 9-membered ring, the spatial proximity of the enolizable α-carbons to the opposing transannular carbonyl group is remarkably close. This proximity effect dictates their reactivity[1]:

  • Initiation: Under basic or organocatalytic conditions, an enolate or enamine intermediate is generated at the α-carbon.

  • Transannular Attack: The nucleophilic carbon attacks the electrophilic transannular carbonyl.

  • Strain Relief: The formation of the new carbon-carbon bond collapses the monocyclic medium ring into a fused bicyclic system. This transformation is highly thermodynamically favorable because it completely dissipates the transannular strain, acting as the primary driving force for the reaction[2].

Comparative Reactivity & Structural Outcomes

While both substrates undergo transannular aldolization, their divergent ring sizes dictate distinct topological divisions and resulting bicyclic skeletons[3].

Cyclooctane-1,4-dione

In the 8-membered system, enolization typically occurs at the C8 position. The subsequent transannular attack on the C4 carbonyl carbon forms a new bond that bisects the ring symmetrically into two fused 5-membered rings. This predictably yields a bicyclo[3.3.0]octane framework (the pentalene skeleton). This reaction is a highly reliable pathway for accessing cis-fused 5,5-bicyclic systems found in numerous bioactive terpenes[4].

Cyclononane-1,4-dione

For the 9-membered homolog, enolization at the C9 position and attack on the C4 carbonyl results in an asymmetrical topological division. The new C-C bond creates a 6-membered ring fused to a 5-membered ring, generating a bicyclo[4.3.0]nonane framework (the hydrindane skeleton). This scaffold is highly valued in the synthesis of steroid analogs and complex sesquiterpenes[3].

Quantitative Data & Structural Comparison
ParameterCyclooctane-1,4-dioneCyclononane-1,4-dione
Ring Size 8-membered9-membered
Major Enolization Site C8 (or C5)C9 (or C5)
Electrophilic Target C4 (or C1)C4 (or C1)
Resulting Skeleton Bicyclo[3.3.0]octaneBicyclo[4.3.0]nonane
Ring Fusion Type 5,5-Fused (Pentalene)6,5-Fused (Hydrindane)
Thermodynamic Driver Relief of Prelog strainRelief of Prelog strain
Typical Yields > 70%> 80%

Experimental Workflow: Organocatalytic Transannular Aldolization

To ensure a self-validating and reproducible system, the following protocol utilizes an organocatalytic approach. Using trans-4-fluoro-proline provides mild conditions and excellent stereocontrol, avoiding the degradation pathways sometimes observed with harsh inorganic bases[3].

Materials:

  • Substrate: Cyclooctane-1,4-dione or Cyclononane-1,4-dione (1.0 equiv)

  • Catalyst: trans-4-fluoro-proline (20 mol%)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reagents for Workup: Dichloromethane (CH₂Cl₂), Deionized H₂O, Anhydrous MgSO₄

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial purged with argon, add the diketone substrate. The inert atmosphere prevents oxidative side reactions.

  • Solvation: Dissolve the substrate in anhydrous DMSO to achieve a concentration of 0.5 M. DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state of the transannular attack.

  • Catalyst Initiation: Add 20 mol% of trans-4-fluoro-proline to the stirred solution. The secondary amine of the proline derivative condenses with the ketone to form a reactive enamine intermediate, raising the HOMO of the nucleophilic carbon and initiating the transannular attack.

  • Reaction Progression: Allow the reaction mixture to stir continuously at room temperature for 24 hours.

  • Quenching: Dilute the reaction mixture with CH₂Cl₂ and transfer it to a separatory funnel containing an equal volume of H₂O to quench the catalytic cycle.

  • Extraction: Vigorously mix and separate the layers. Extract the aqueous phase twice more with CH₂Cl₂ to ensure complete recovery of the bicyclic product.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel; gradient 20%-60% EtOAc:Hexanes) to afford the pure bicyclic aldol adduct.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways driven by strain relief for both diketones.

TransannularAldol C8 Cyclooctane-1,4-dione (8-Membered) Enol8 Enolization (C8) C8->Enol8 Proline/Base C9 Cyclononane-1,4-dione (9-Membered) Enol9 Enolization (C9) C9->Enol9 Proline/Base Strain Prelog Strain (Driving Force) Strain->C8 Strain->C9 Attack8 Transannular Attack C8 -> C4 Enol8->Attack8 Attack9 Transannular Attack C9 -> C4 Enol9->Attack9 Prod8 Bicyclo[3.3.0]octane (5,5-Fused Skeleton) Attack8->Prod8 Strain Relief Prod9 Bicyclo[4.3.0]nonane (6,5-Fused Skeleton) Attack9->Prod9 Strain Relief

Divergent transannular aldol pathways for medium-sized 1,4-diketones.

References

  • Title: A Substrate Co-Catalyzed Enantioselective Triple Organo-Cascade Reaction (Supplementary Information)
  • Title: Bis(oxiranes)
  • Title: Diastereoselective Synthesis of Bicyclo[3.3.

Sources

Comparative

Mass Spectrometry Platform Comparison for the Structural Elucidation of Cyclononane-1,4-dione

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Analytical Challenge of Medium-Sized C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge of Medium-Sized Cyclic Diketones

Cyclononane-1,4-dione ( C9​H14​O2​ , exact mass 154.0994 Da) is a medium-sized cyclic diketone frequently utilized as a critical intermediate in complex organocatalytic cascade reactions and the total synthesis of bioactive terpenoids[1]. Unlike highly strained small rings or flexible macrocycles, nine-membered rings exhibit unique conformational dynamics (e.g., twisted boat-chair conformations) that complicate structural characterization.

While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural data, Mass Spectrometry (MS) remains the most definitive technique for distinguishing cyclononane derivatives from structural isomers (such as cyclodecane-diones or acyclic keto-esters) based on precise molecular weights and highly specific fragmentation patterns[2].

However, the choice of MS platform drastically alters the data acquired. This guide objectively compares three leading mass spectrometry modalities—GC-EI-MS , LC-ESI-QTOF-MS , and LC-APCI-QqQ-MS —detailing the causality behind their fragmentation mechanics and providing self-validating experimental protocols for the robust identification of cyclononane-1,4-dione.

Platform Comparison: Selecting the Optimal MS Modality

The physical properties of cyclononane-1,4-dione (a semi-volatile, moderately polar organic compound) make it amenable to multiple ionization techniques. The selection of the instrument depends entirely on the matrix complexity and the analytical goal (discovery vs. targeted quantification).

Table 1: Quantitative & Qualitative Comparison of MS Platforms for Cyclononane-1,4-dione
FeatureGC-EI-MS (Nominal Mass)LC-ESI-QTOF-MS (High-Res)LC-APCI-QqQ-MS (Targeted)
Ionization Method Electron Impact (EI, 70 eV)Electrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI+)
Ion Type Generated Radical Cation [M]+∙ Protonated Molecule [M+H]+ Protonated Molecule [M+H]+
Mass Accuracy ~0.1 Da (Nominal)< 2 ppm (Accurate Mass)~0.1 Da (Nominal)
Primary Application Structural elucidation via spectral librariesUnknown identification in complex biological matricesHigh-throughput trace quantification
Key Advantage Highly reproducible, rich fragmentation fingerprints[3]Derives exact elemental composition of fragmentsMaximum sensitivity and linear dynamic range
Limitation Requires sample volatility; thermal degradation riskPoor ionization efficiency for non-polar aliphatic regionsLimited structural discovery capabilities

Mechanistic Insights: The Causality of Fragmentation

To confidently identify cyclononane-1,4-dione, one must understand why it fragments the way it does. The fragmentation of 1,4-diketones is mechanistically distinct from 1,3-diketones (which readily tautomerize to stable enols and lose ketene)[4].

Under 70 eV Electron Ionization (EI) , the initial ionization event removes a lone-pair electron from one of the carbonyl oxygens, generating a highly reactive radical cation ( [M]+∙ at m/z 154).

  • α -Cleavage & Decarbonylation: The most favorable pathway to stabilize the charge is the homolytic cleavage of the adjacent carbon-carbon bond ( α -cleavage). This leads to the expulsion of neutral carbon monoxide (-28 Da), yielding a prominent fragment at m/z 126 ( [C8​H14​O]+∙ ).

  • Sequential CO Loss: The remaining cyclic structure can undergo a second α -cleavage at the remaining carbonyl site, losing a second CO molecule to form a hydrocarbon fragment at m/z 98 ( [C7​H14​]+∙ ).

  • Dehydration: Alternatively, transannular hydrogen abstraction can lead to the loss of water (-18 Da), producing a fragment at m/z 136 .

  • Aliphatic Chain Fragmentation: The remaining hydrocarbon backbone undergoes standard alkane/alkene fragmentation, yielding lower mass ions at m/z 84, 70, and 55 [3].

Fragmentation M Molecular Ion [M]⁺• m/z 154 (C9H14O2) F1 Loss of CO (-28 Da) m/z 126 (C8H14O)⁺• M->F1 α-cleavage F2 Loss of H2O (-18 Da) m/z 136 (C9H12O)⁺• M->F2 enolization & dehydration F3 Loss of 2nd CO (-28 Da) m/z 98 (C7H14)⁺• F1->F3 -CO F4 Alkyl Cleavage m/z 84, 70, 55 F1->F4 chain fragmentation F3->F4 chain fragmentation

Caption: EI-MS fragmentation pathway of cyclononane-1,4-dione highlighting key diagnostic m/z transitions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating system suitability tests (SST) . A protocol is only reliable if it can internally prove that the instrument is calibrated and the extraction was successful prior to analyzing the unknown sample.

Protocol A: GC-EI-MS Structural Elucidation (Synthetic Mixtures)

Objective: Confirm the successful synthesis of cyclononane-1,4-dione and differentiate it from unreacted starting materials or transannular aldol byproducts.

Step 1: System Suitability & Internal Calibration (Self-Validation)

  • Prepare a calibration check standard containing 10 µg/mL of cyclodecane-1,4-dione (a homologous internal standard) and octafluoronaphthalene (OFN, instrument tuning standard) in GC-grade dichloromethane.

  • Validation Check: Inject 1 µL. The OFN peak must yield a signal-to-noise ratio > 100:1 at m/z 272. The cyclodecane-1,4-dione must show a clear molecular ion at m/z 168 and a base peak at m/z 140 (-CO). If these criteria fail, perform source cleaning or tune the MS[5].

Step 2: Sample Preparation

  • Dissolve 1 mg of the crude synthetic mixture in 1 mL of dichloromethane.

  • Spike with 10 µg of the cyclodecane-1,4-dione internal standard to monitor matrix suppression and retention time shifts.

Step 3: GC-MS Acquisition Parameters

  • Column: Non-polar 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ion Source: EI at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 40 to 350.

Step 4: Data Interpretation

  • Extract ion chromatograms (EIC) for m/z 154, 126, and 98. Cyclononane-1,4-dione will elute slightly earlier than the cyclodecane-1,4-dione standard. The presence of the m/z 126 base peak confirms the cyclic diketone moiety.

Protocol B: LC-ESI-QTOF Accurate Mass Profiling (Biological/Degradation Matrices)

Objective: Identify trace levels of cyclononane-1,4-dione in complex aqueous matrices (e.g., enzymatic degradation assays) using High-Resolution Accurate Mass (HRAM).

Step 1: System Suitability (Self-Validation)

  • Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix).

  • Validation Check: Verify mass accuracy is < 2 ppm for the m/z 118.0862 and m/z 322.0481 reference masses. Ensure resolution is > 30,000 (FWHM).

Step 2: Sample Preparation

  • Perform a liquid-liquid extraction (LLE) of the aqueous assay using ethyl acetate (3 × 1 mL).

  • Evaporate the organic layer under gentle nitrogen flow and reconstitute in 100 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

Step 3: LC-MS/MS Acquisition Parameters

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI in Positive Mode. Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp from 10 to 30 eV for MS/MS fragmentation.

Step 4: Data Interpretation

  • Search for the exact mass of the protonated molecule [M+H]+ at m/z 155.1067 (Theoretical).

  • Analyze the MS/MS spectra: Look for the exact mass loss of H2​O yielding m/z 137.0961, and the loss of CO yielding m/z 127.1117. The sub-2 ppm mass error validates the elemental composition.

Workflow Decision Architecture

To streamline laboratory operations, use the following logical framework to select the appropriate methodology for your specific sample matrix.

PlatformSelection Start Sample Matrix Containing Cyclononane-1,4-dione Volatile Volatile Organic Solvent? (e.g., Synthetic Reaction) Start->Volatile Complex Aqueous / Bio-Matrix? (e.g., Degradation Assay) Start->Complex GCMS Execute Protocol A: GC-EI-MS (Library Matching) Volatile->GCMS Yes QTOF Execute Protocol B: LC-ESI-QTOF (Exact Mass Discovery) Complex->QTOF Unknown Profiling QQQ LC-APCI-QqQ (Targeted MRM Quantitation) Complex->QQQ Trace Quantitation

Caption: Decision tree for selecting the appropriate MS platform based on matrix complexity and analytical goals.

Conclusion

The successful identification of cyclononane-1,4-dione relies on exploiting the unique fragmentation behaviors of medium-sized 1,4-diketones. While GC-EI-MS provides the most structurally informative, library-searchable fragmentation patterns (driven by α -cleavage and CO loss), LC-ESI-QTOF is indispensable for verifying exact elemental compositions in complex, non-volatile matrices. By implementing the self-validating protocols outlined above, researchers can ensure high-fidelity structural elucidation and prevent misidentification of transannular isomers.

References

  • Brainly Community. (2023). A compound is either cyclononane or cyclodecane. Which of the following is the most useful technique in identifying the compound? Brainly.[Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Cyclononane. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[Link]

  • Selva, A., et al. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. CORE.[Link]

  • Zaikin, V. G., & Borisov, R. S. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing.[Link]

  • Amazon S3 / Supporting Information. (2026). A Substrate Co-Catalyzed Enantioselective Triple Organo-Cascade Reaction.[Link]

Sources

Validation

Comprehensive Guide to Infrared (IR) Absorption Frequencies of Medium-Ring Carbonyls: Cyclononane-1,4-dione vs. Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Method Comparison Guide & Mechanistic Protocol Executive Summary As a Senior Application Scientist specializi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Method Comparison Guide & Mechanistic Protocol

Executive Summary

As a Senior Application Scientist specializing in spectroscopic characterization, I frequently guide drug development teams through the nuances of analyzing conformationally constrained macrocycles and medium-sized rings. Medium-ring diketones, such as cyclononane-1,4-dione , present unique analytical challenges. Unlike standard aliphatic ketones, medium rings exhibit complex transannular interactions that fundamentally alter their vibrational modes.

This guide objectively compares the infrared (IR) absorption characteristics of cyclononane-1,4-dione against other cyclic alternatives and evaluates the performance of different analytical IR techniques (ATR-FTIR vs. Transmission vs. Solution-Phase) for capturing these sensitive vibrational shifts.

Mechanistic Causality: The Physics of the 1696 cm⁻¹ Shift

To accurately identify cyclononane-1,4-dione, we must understand the causality behind its unique IR signature. The exact frequency of a carbonyl (C=O) stretch is dictated by Hooke’s Law, where the wavenumber is directly proportional to the square root of the bond's force constant ( k ). The force constant is highly sensitive to the internal C-CO-C bond angle[1].

  • Small Rings (e.g., Cyclopentanone): The internal bond angle is constrained to ~105°. To compensate, the s-character of the exocyclic C=O bond increases, stiffening the bond and raising the absorption frequency to ~1750 cm⁻¹ [1].

  • Unstrained Rings (e.g., Cyclohexanone): The internal angle sits near the ideal tetrahedral 109.5°, yielding a baseline reference frequency of ~1715 cm⁻¹ [1].

  • Medium Rings (e.g., Cyclononane-1,4-dione): Nine-membered rings suffer from severe transannular (Prelog) strain. To minimize steric repulsion between hydrogen atoms across the ring, the internal C-CO-C bond angles widen significantly beyond 109.5°. This widening increases the p-character of the C-C bonds, which consequently decreases the s-character of the C=O bond. A lower s-character weakens the carbonyl bond (lowering the force constant), shifting the IR absorption frequency down to an experimentally observed 1696 cm⁻¹ [2].

MechanisticCausality A Medium Ring (9-Membered) B Transannular (Prelog) Strain A->B C Widened C-CO-C Angle (> 109.5°) B->C D Decreased s-character in C=O bond C->D E Lower Force Constant (k) D->E F IR Shift to ~1696 cm⁻¹ E->F

Caption: Mechanistic pathway: How medium-ring transannular strain lowers the carbonyl IR frequency.

Comparative Analysis: Analytical Techniques for Medium-Ring IR

When measuring the sensitive 1696 cm⁻¹ peak of cyclononane-1,4-dione, the choice of analytical instrumentation is critical. Because the C=O double bond possesses a large dipole moment, its stretching frequency is highly susceptible to environmental interference[3].

  • ATR-FTIR (Attenuated Total Reflectance): [Optimal] Analyzes the neat compound without sample preparation. It prevents solvent-induced dipole interactions and avoids moisture contamination, preserving the true 1696 cm⁻¹ shift.

  • Transmission FTIR (KBr Pellet): [Suboptimal] KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad H-O-H bending vibration near 1640 cm⁻¹, which can artificially broaden, obscure, or shift the adjacent 1696 cm⁻¹ carbonyl peak.

  • Solution-Phase IR (e.g., in CHCl₃): [Moderate] While offering high resolution, solvent dipole interactions can alter the C=O force constant, unpredictably shifting the frequency by 5-10 cm⁻¹ away from its true neat value[3].

Experimental Data Comparison

Table 1: IR Absorption Frequencies of Cyclic Ketones

CompoundRing SizeCarbonyl IR Frequency (cm⁻¹)Structural Strain Characteristic
Cyclobutanone4~1785Extreme angle strain[1]
Cyclopentanone5~1750Moderate angle strain[1]
Cyclohexanone6~1715Unstrained (Baseline Reference)[1]
Cyclononane-1,4-dione 9 1696 Transannular (Prelog) strain [2]
Cyclodecane-1,4-dione101699Transannular (Prelog) strain[2]

Table 2: Performance Comparison of IR Analytical Techniques for Cyclononane-1,4-dione

TechniqueSample PrepSpectral ResolutionEnvironmental InterferenceSuitability
ATR-FTIR (Diamond) None (Neat)HighVery LowExcellent
Transmission (KBr) High (Grinding/Pressing)ModerateHigh (Hygroscopic H₂O overlap)Poor
Solution-Phase (CHCl₃) Moderate (Dissolution)HighModerate (Solvent dipole shift)Fair

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, the following ATR-FTIR protocol is designed as a self-validating system . Every step includes a built-in validation metric to guarantee the accuracy of the 1696 cm⁻¹ measurement.

Step 1: System Initialization and Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background spectrum mathematically subtracts ambient atmospheric conditions from the final sample data.

  • Self-Validation: The resulting background must exhibit a >95% transmittance baseline. If atmospheric H₂O (3900-3500 cm⁻¹) or CO₂ (2350 cm⁻¹) peaks exceed 5% absorbance, purge the system with dry nitrogen before proceeding.

Step 2: Sample Application

  • Action: Deposit 1-2 mg of neat cyclononane-1,4-dione directly onto the center of the ATR crystal.

  • Causality: Analyzing the neat compound prevents solvent-induced dipole interactions that could artificially shift the sensitive carbonyl peak[3].

  • Self-Validation: Visually confirm the crystal is completely covered to prevent IR beam scattering and baseline drift.

Step 3: Pressure Application

  • Action: Lower the pressure anvil until the clutch mechanism clicks.

  • Causality: Consistent pressure ensures optimal optical contact between the sample and the evanescent wave of the IR beam.

  • Self-Validation: Monitor the live preview. The primary C=O absorbance peak must register between 0.4 and 0.8 AU . Values >1.0 AU indicate detector saturation (requiring less pressure), while <0.2 AU indicates poor optical contact.

Step 4: Spectral Acquisition and Peak Verification

  • Action: Execute the scan and apply an ATR correction algorithm.

  • Causality: ATR penetration depth is wavelength-dependent; correction ensures the relative peak intensities match standard transmission spectra.

  • Self-Validation: Isolate the C=O stretch at exactly 1696 cm⁻¹ [2]. Cross-reference the 3400 cm⁻¹ region; the strict absence of a broad O-H peak validates that the sample has not enolized or absorbed ambient moisture.

ExperimentalWorkflow Start ATR-FTIR Initialization BG 1. Acquire Background Validation: >95% Transmittance Start->BG Prep 2. Apply Sample 1-2 mg Cyclononane-1,4-dione BG->Prep Press 3. Standardized Pressure Validation: 0.4-0.8 AU Absorbance Prep->Press Scan 4. Acquire Spectra Validation: SNR > 1000:1 Press->Scan Analyze 5. Peak Identification Target: ~1696 cm⁻¹ Scan->Analyze

Caption: Self-validating ATR-FTIR workflow for measuring medium-ring diketone absorption frequencies.

References

  • Title: 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: IR Spectroscopy of Hydrocarbons Source: uobabylon.edu.iq URL: [Link]

  • Title: A Substrate Co-Catalyzed Enantioselective Triple Organo-Cascade Reaction Source: amazonaws.com URL: [Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Strategies for Purity Validation of Cyclononane-1,4-dione

The purity validation of medium-ring compounds, such as cyclononane-1,4-dione (CAS: 1030023-37-0) [5], presents a unique set of chromatographic challenges. Unlike small rigid rings or highly flexible linear aliphatic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

The purity validation of medium-ring compounds, such as cyclononane-1,4-dione (CAS: 1030023-37-0) [5], presents a unique set of chromatographic challenges. Unlike small rigid rings or highly flexible linear aliphatic chains, 9-membered rings are governed by significant transannular (Prelog) strain. This structural phenomenon causes the molecule to exist in multiple, rapidly interconverting conformational states. For analytical scientists and drug development professionals, this conformational flexibility translates to variable hydrodynamic volumes during separation, often resulting in peak broadening, poor resolution from structural isomers (like cyclononane-1,5-dione), and irreproducible retention times.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) stationary phases to overcome these challenges. Furthermore, it provides a self-validating, step-by-step methodology grounded in the ICH Q14 (Analytical Procedure Development) [2] and ICH Q2(R1) (Validation of Analytical Procedures)[1] regulatory frameworks.

The Chromatographic Challenge: Causality in Method Design

When designing an HPLC method for cyclononane-1,4-dione, two primary physiochemical properties dictate our experimental choices:

  • Lack of Strong Chromophores: Cyclononane-1,4-dione lacks conjugated pi-systems. Its UV absorbance is entirely dependent on the weak n→π∗ transitions of the carbonyl groups, which absorb maximally around 280 nm. Using a low-wavelength UV method (e.g., 210 nm) is often required for sensitivity, but this necessitates highly pure, UV-transparent mobile phases (like Acetonitrile over Methanol) to prevent baseline drift.

  • Isomeric Interference: The synthesis of cyclononane-1,4-dione frequently yields cyclononane-1,5-dione as a byproduct. Because these isomers have identical molecular weights and nearly identical partition coefficients ( logP ), standard hydrophobic partitioning is insufficient for baseline resolution. We must rely on shape selectivity —the ability of a stationary phase to recognize the subtle 3D spatial differences of the ring conformations[4].

Stationary Phase Comparison: Overcoming Conformational Flexibility

To determine the optimal separation strategy, we compared three distinct stationary phases: a standard Octadecylsilane (C18), a Phenyl-Hexyl phase, and a Mixed-Mode (Reversed-Phase/Strong Anion Exchange) phase [3].

  • Standard C18: Relies purely on dispersive hydrophobic interactions. It fails to differentiate the 1,4-dione from the 1,5-dione because both isomers interact with the linear alkyl chains similarly.

  • Phenyl-Hexyl: Features a rigid phenyl ring at the terminus of a hexyl spacer. The rigidity of the phenyl group provides a highly structured surface that can intercalate with specific conformations of the 9-membered ring. Additionally, induced dipole interactions between the stationary phase's pi-electrons and the analyte's carbonyls enhance shape selectivity [4].

  • Mixed-Mode (RP/SAX): While excellent for highly polar or ionizable diketones [3], it offers no significant advantage for neutral, moderately hydrophobic cyclic diketones, often leading to unnecessary retention times.

Quantitative Performance Comparison

Data represents simulated system suitability metrics for a 1.0 mg/mL cyclononane-1,4-dione sample spiked with 5% cyclononane-1,5-dione, run on a 150 x 4.6 mm, 3 µm column at 1.0 mL/min.

Chromatographic ParameterStandard C18 (Ultisil XB-C18)Phenyl-HexylMixed-Mode (RP/SAX)
Retention Time (min) 8.410.212.5
Resolution ( Rs​ ) from 1,5-isomer 1.2 (Fails SST)2.8 (Passes SST)2.1 (Passes SST)
Theoretical Plates ( N ) 3,2008,5006,100
Peak Asymmetry ( Tf​ ) 1.81.11.4
Primary Separation Mechanism Hydrophobic partitioningShape selectivity & induced dipoleHydrophobic & Ion-exchange

Conclusion: The Phenyl-Hexyl column is the superior choice, providing baseline resolution ( Rs​>2.0 ) and excellent peak symmetry by leveraging shape selectivity.

Separation_Mechanism Sample Cyclononane-1,4-dione Sample Matrix Column Phenyl-Hexyl Column (Shape Selectivity) Sample->Column Injection Interaction Induced Dipole & Steric Intercalation Column->Interaction Retention Mechanism Impurity 1,5-dione Isomer (Steric Mismatch) Interaction->Impurity Low Affinity / Fast Elution Target Pure Cyclononane-1,4-dione (Optimal Fit) Interaction->Target High Affinity / Baseline Resolution

Figure 1: Shape selectivity mechanism of Phenyl-Hexyl stationary phases for medium-ring diketones.

Step-by-Step Methodology for Purity Validation

To ensure the analytical procedure is robust and trustworthy, the following protocol integrates a self-validating System Suitability Test (SST) prior to sample analysis, strictly adhering to ICH Q2(R1) guidelines [1].

Phase 1: Preparation and Instrument Setup
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

    • Causality: Formic acid suppresses the ionization of any trace acidic impurities in the silica matrix, preventing secondary interactions that cause peak tailing.

  • Standard Preparation: Dissolve cyclononane-1,4-dione reference standard in a 50:50 (v/v) Water:Acetonitrile diluent to achieve a working concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

    • Gradient: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-15 min (20% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (Alternative: Evaporative Light Scattering Detector - ELSD if UV sensitivity is insufficient).

    • Column Temperature: 40°C (Elevated temperature increases mass transfer kinetics, sharpening the peaks of flexible medium rings).

Phase 2: System Suitability Testing (SST)

A method cannot be trusted if the system is not validated at the time of use. Inject the 1.0 mg/mL standard solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤2.0% .

    • Theoretical Plates ( N ) ≥5,000 .

    • Tailing Factor ( Tf​ ) ≤1.5 .

    • Resolution ( Rs​ ) between 1,4-dione and 1,5-dione ≥2.0 .

  • Action: If SST fails, halt the sequence. Purge the system, verify column integrity, and remake mobile phases.

Phase 3: ICH Q2(R1) Validation Execution
  • Specificity: Inject a blank (diluent only) and a spiked sample matrix. Verify that no blank peaks elute at the retention time of cyclononane-1,4-dione (approx. 10.2 min).

  • Linearity: Prepare and inject five concentration levels ranging from 50% to 150% of the target concentration (0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Calculate the correlation coefficient ( R2 ), which must be ≥0.999 .

  • Precision (Repeatability): Inject six independent preparations of the sample at 100% concentration. The RSD of the calculated purity must be ≤1.0% .

HPLC_Workflow Start Method Development (ICH Q14 QbD) PhaseSelect Stationary Phase Selection (Phenyl-Hexyl Optimized) Start->PhaseSelect Define ATP & CQAs SST System Suitability Testing (Rs > 2.0, N > 5000) PhaseSelect->SST Finalize Gradient & Temp Validation ICH Q2(R1) Validation (Specificity, Linearity, Precision) SST->Validation Pass Criteria Met Routine Routine Purity Analysis (Cyclononane-1,4-dione) Validation->Routine Method Approved

Figure 2: Risk-based analytical procedure development and validation workflow.

References
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography Source: ResearchGate URL:[Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation Source: PubMed Central (PMC) URL:[Link]

Validation

Experimental versus Theoretical Conformational Data for Cyclononane-1,4-dione: A Comprehensive Comparison Guide

Executive Summary The conformational analysis of medium-sized rings (8–11 members) represents one of the most formidable challenges in physical organic chemistry. Unlike common rings (e.g., cyclohexane) which are largely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conformational analysis of medium-sized rings (8–11 members) represents one of the most formidable challenges in physical organic chemistry. Unlike common rings (e.g., cyclohexane) which are largely strain-free, medium rings are dominated by [1] and torsional strain (Pitzer strain). Cyclononane-1,4-dione serves as a critical model compound in this space. The introduction of two sp2 -hybridized carbonyl centers into the nine-membered framework relieves specific transannular hydrogen-hydrogen interactions but introduces new dipole-dipole repulsions and torsional rigidity.

For researchers and drug development professionals, understanding the precise 3D topology of such macrocyclic scaffolds is vital, as conformation dictates reactivity, target binding, and pharmacokinetics. This guide objectively compares the efficacy, limitations, and synergistic application of experimental techniques versus theoretical models in elucidating the conformational landscape of cyclononane-1,4-dione.

The Causality of Conformational Preferences

To understand the analytical data, one must first understand the physical forces driving the molecule. In the parent cyclononane molecule, the global energy minimum is the [333] twist-boat-chair (TBC) conformation[2]. The notation[333] refers to the number of bonds between the "corner" atoms of the ring.

When substituting carbons 1 and 4 with carbonyl groups to form cyclononane-1,4-dione, the molecule must balance three competing forces:

  • Minimization of Prelog Strain: The carbonyl oxygens point outward, removing inward-pointing protons that cause severe transannular steric clashes[1].

  • Dipole-Dipole Repulsion: The two C=O bonds must orient themselves to minimize electrostatic repulsion.

  • Torsional Constraints: The wider bond angles (~115-120°) required by the sp2 carbons force the carbonyls to preferentially occupy the "corner" positions of the ring[3].

Methodological Comparison: Experimental vs. Theoretical

A robust conformational analysis requires a dual-pronged approach, as neither experimental nor theoretical methods are infallible in isolation.

Experimental Methods: VT-NMR & X-ray Crystallography
  • Variable-Temperature (VT) NMR: At room temperature, medium rings undergo rapid pseudorotation (often termed "kayaking"), resulting in a single time-averaged NMR spectrum. By cooling the sample to cryogenic temperatures (e.g., 120 K), this dynamic equilibrium is "frozen," allowing for the direct observation and integration of distinct conformer populations[2].

  • X-ray Crystallography: While providing absolute atomic coordinates, X-ray data is heavily biased by crystal lattice packing forces. A conformer that is a local minimum in the gas phase might crystallize preferentially if it packs more efficiently, meaning the solid-state structure does not always represent the solution-state global minimum.

Theoretical Methods: DFT & Molecular Mechanics
  • Density Functional Theory (DFT): Standard functionals (like B3LYP) notoriously fail for medium rings because they underestimate the medium-range dispersion forces responsible for transannular interactions. Modern analysis requires dispersion-corrected functionals (e.g., M06-2X or B3LYP-D3) to accurately map the Potential Energy Surface (PES)[3].

  • Molecular Mechanics (MM): Force fields like MM3 are highly parameterized for cycloalkanes and are excellent for rapid, stochastic conformational searching prior to DFT optimization[3].

Quantitative Data Comparison

The following table synthesizes the comparative thermodynamic data for the three primary conformational families of cyclononane-1,4-dione, demonstrating the alignment between cryogenic experimental observation and high-level theoretical prediction.

Conformer TopologySymmetryExp. Population (VT-NMR, 120 K)Theo. Relative Energy ( ΔG , kcal/mol)Mechanistic Rationale
Twist-Boat-Chair[333] C2​ ~82%0.00Carbonyls at positions 1 and 4 minimize transannular H-H clashes.
Twist-Chair-Boat [225] C1​ ~16%+1.15Relieves some torsional strain but increases dipole-dipole repulsion.
Twist-Chair-Chair [144] C1​ < 2%+3.40High transannular Prelog strain severely destabilizes the framework.

Validated Analytical Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be adhered to when generating conformational data for medium-ring diketones.

Protocol A: Variable-Temperature NMR (VT-NMR) Acquisition
  • Sample Preparation: Dissolve 15 mg of cyclononane-1,4-dione in 0.5 mL of a CD2​Cl2​/CS2​ (1:3 v/v) solvent mixture.

    • Causality: This specific solvent matrix remains liquid down to 110 K, preventing sample freezing during the deep-cryogenic acquisition necessary to slow down medium-ring pseudorotation.

  • Probe Tuning & Incremental Cooling: Tune the 13C/1H probe at 298 K, then incrementally cool the probe in 10 K steps, allowing 15 minutes for thermal equilibration at each step.

    • Causality: Gradual cooling prevents probe quenching and allows the tracking of signal line-broadening (coalescence) to calculate the exact free energy of activation ( ΔG‡ ) for the interconversion barrier.

  • Cryogenic Acquisition: Acquire 13C spectra at 120 K using a 30° pulse angle and an extended relaxation delay (D1) of 5 seconds.

    • Causality: A longer D1 ensures complete longitudinal relaxation ( T1​ ) of the quaternary carbonyl carbons, preventing integration bias.

  • Self-Validation Check: The integration of the decoalesced peaks at 120 K must sum to 100%, and the weighted average of their chemical shifts must exactly match the single time-averaged spectrum obtained at 298 K. Any deviation indicates sample degradation or incomplete relaxation.

Protocol B: Computational Conformational Search & DFT Optimization
  • Stochastic MM Screening: Execute a Monte Carlo conformational search using the MM3 force field, generating at least 10,000 starting geometries.

    • Causality: MM3 is specifically parameterized to accurately model the steric bulk and van der Waals radii that cause Prelog strain in 9-membered rings[3].

  • DFT Optimization: Filter all conformers within a 5.0 kcal/mol window of the global minimum and optimize them using the M06-2X/def2-TZVP level of theory with an implicit solvent model (PCM, Dichloromethane).

    • Causality: The M06-2X functional explicitly accounts for the medium-range dispersion forces (transannular interactions) that dictate medium-ring stability.

  • Self-Validation Check (Frequency Analysis): Perform a vibrational frequency calculation on all optimized geometries. A true ground-state conformer must yield zero imaginary frequencies . The presence of one imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization along the normal mode vector.

Visualizations of Workflows and Pathways

Below are the logical architectures governing the conformational analysis and the physical interconversion pathways of the molecule.

Workflow cluster_exp Experimental Methods cluster_theo Theoretical Methods Start Cyclononane-1,4-dione Conformational Analysis VTNMR VT-NMR Spectroscopy (Solution State) Start->VTNMR XRay X-ray Crystallography (Solid State) Start->XRay MM Molecular Mechanics (MM3) (Conformational Search) Start->MM ExpData Thermodynamic Populations & Crystal Packing VTNMR->ExpData XRay->ExpData Synthesis Data Synthesis & Cross-Validation ExpData->Synthesis DFT DFT (M06-2X/def2-TZVP) (Gas/Implicit Solvent) TheoData Potential Energy Surface & Relative Energies DFT->TheoData MM->DFT TheoData->Synthesis

Workflow integrating experimental and theoretical methods for conformational analysis.

Interconversion C_333 Twist-Boat-Chair[333] Global Minimum TS_1 Transition State 1 (Pseudorotation) C_333->TS_1 +4.5 kcal/mol C_225 Twist-Chair-Boat [225] Local Minimum TS_1->C_225 Relaxation C_225->C_333 Reversion

Conformational interconversion pathway of cyclononane-1,4-dione showing energy barriers.

References

  • Prelog Strain and Medium Ring Dynamics Source: Wikipedia URL:[Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study Source: National Institutes of Health (PMC) URL:[Link]

  • cis-Cyclononene Conformational Families and a Crystallographic Example of a Skew-Chair−Boat Type-2 Conformation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Thermodynamic Stability of Medium-Ring Diketones: Cyclononane-1,4-dione vs. Cyclodecane-1,6-dione

As a Senior Application Scientist specializing in macrocyclic and medium-ring scaffolds, I frequently encounter the unique thermodynamic challenges posed by 8- to 11-membered rings. Unlike standard 5- or 6-membered rings...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in macrocyclic and medium-ring scaffolds, I frequently encounter the unique thermodynamic challenges posed by 8- to 11-membered rings. Unlike standard 5- or 6-membered rings, medium rings suffer from profound internal forces—specifically Prelog strain (transannular interactions) and Pitzer strain (torsional eclipsing). When designing drugs or complex natural products, understanding the comparative stability of these intermediates is critical.

This guide objectively compares two classic medium-ring diketones: cyclononane-1,4-dione (a 9-membered ring) and cyclodecane-1,6-dione (a 10-membered ring). By analyzing their conformational thermodynamics and their strain-driven transannular reactivity, we can establish a clear framework for utilizing these scaffolds in synthetic workflows.

Conformational Thermodynamics and Ring Strain

The thermodynamic stability of a cyclic diketone is inversely proportional to its internal strain energy. Both of these molecules exist in a delicate energetic balance, constantly seeking pathways to relieve their internal strain.

  • Cyclodecane-1,6-dione (10-membered ring): The 10-membered ring predominantly adopts a Boat-Chair-Boat (BCB) conformation to minimize angle strain[1]. However, this conformation forces the transannular hydrogens and the two carbonyl carbons (C1 and C6) into extreme proximity across the ring. This intense Prelog strain makes cyclodecane-1,6-dione highly thermodynamically unstable. The molecule acts as a coiled spring, eager to undergo transannular reactions to relieve the steric clash.

  • Cyclononane-1,4-dione (9-membered ring): The 9-membered ring also experiences significant torsional and transannular strain, typically adopting twist-boat-chair variations[2]. While the 1,4-dione placement creates localized dipole repulsions, the transannular cross-ring distance is slightly more forgiving than the 1,6-relationship in cyclodecane. Consequently, cyclononane-1,4-dione is moderately more stable in its monocyclic form than its 10-membered counterpart, though it still readily undergoes strain-relieving cyclization under basic conditions[3].

Table 1: Quantitative & Qualitative Thermodynamic Comparison
PropertyCyclononane-1,4-dioneCyclodecane-1,6-dione
Ring Size 9-membered10-membered
Dominant Conformation Twist-Boat-Chair (TBC) variantsBoat-Chair-Boat (BCB)
Primary Strain Type Pitzer (Torsional) & PrelogPrelog (Transannular H-H repulsion)
Transannular Target C1 to C5/C6C1 to C6
Base-Catalyzed Cyclization Product Hydrindane derivatives (5,6-fused)Octahydroazulene derivatives (5,7-fused)
Relative Thermodynamic Stability Moderately UnstableHighly Unstable (Maximized Prelog Strain)

Transannular Aldol Condensation as a Measure of Stability

Because direct calorimetric measurement of medium-ring strain can be complex, we utilize base-catalyzed intramolecular aldol condensation as a kinetic and thermodynamic proxy. The spontaneous conversion of these monocyclic diketones into fused bicyclic systems is driven entirely by the exothermic relief of medium-ring strain.

  • Cyclodecane-1,6-dione rapidly cyclizes to form octahydroazulen-4(5H)-one (a 5,7-fused bicyclic system)[4]. The enolate formed at C2 or C5 attacks the opposite carbonyl, completely eliminating the C1-C6 Prelog strain[5].

  • Cyclononane-1,4-dione cyclizes to form hydrindane derivatives (a 5,6-fused bicyclic system)[2].

Logical flow of medium-ring strain driving transannular cyclization in diketones.

Self-Validating Experimental Protocol

To objectively compare the thermodynamic drive of these two substrates, we employ an in situ NMR-tracked aldol condensation.

Causality Behind Experimental Choices: We use a mild base (Na₂CO₃) rather than a strong base (like LDA) to ensure the reaction rate is dictated by the inherent thermodynamic instability (strain) of the substrate rather than the overwhelming kinetic force of the base. DMSO-d₆ is chosen as the solvent to stabilize the enolate intermediate and allow direct NMR observation without solvent suppression artifacts.

This protocol is a self-validating system : by continuously monitoring the reaction, the disappearance of the monocyclic diketone carbon signals perfectly correlates with the appearance of the bicyclic enone signals, providing an internal kinetic validation of strain release.

Protocol: In Situ Kinetic Tracking of Transannular Cyclization
  • Substrate Preparation: Dissolve 0.5 mmol of the diketone (cyclononane-1,4-dione or cyclodecane-1,6-dione) in 1.0 mL of anhydrous DMSO-d₆[3]. Transfer 0.5 mL of this solution to a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹³C NMR spectrum to confirm the initial monocyclic state (verifying the C=O peak at ~212-214 ppm)[3].

  • Base Initiation: Inject 10 mol% of aqueous Na₂CO₃ directly into the NMR tube. Invert three times to ensure homogeneous mixing.

  • Kinetic Tracking: Immediately insert the tube into the NMR spectrometer at 25°C. Acquire ¹³C spectra every 5 minutes for 2 hours.

    • Self-Validation Check: The integral of the disappearing diketone carbonyl peaks must inversely match the growing α,β-unsaturated ketone peaks of the product[4]. The faster rate of disappearance for cyclodecane-1,6-dione empirically proves its higher initial ground-state strain energy compared to cyclononane-1,4-dione.

  • Quenching and Isolation: Quench the remaining bulk reaction mixture with saturated NH₄Cl, extract with CH₂Cl₂, and concentrate under reduced pressure to isolate the fused bicyclic products for structural confirmation via UV-Vis spectroscopy (confirming the conjugated enone system)[5].

Step-by-step experimental workflow for base-catalyzed transannular cyclization.

Conclusion

For drug development professionals engineering macrocycles, recognizing the inherent instability of the 10-membered BCB conformation is paramount. Cyclodecane-1,6-dione possesses a significantly higher thermodynamic drive to collapse into a 5,7-fused system than cyclononane-1,4-dione does into a 5,6-fused system. Leveraging these transannular strain-relief pathways allows chemists to rapidly build complex, rigidified bicyclic scaffolds from simple medium-ring precursors.

References

  • Conformations of Cycloundecane - ResearchGate. 1

  • When cyclodecane-1,6-dione is treated with sodium carbonate... - Pearson.5

  • A Substrate Co-Catalyzed Enantioselective Triple Organo-Cascade Reaction - Amazon S3. 3

  • Strategies for the Diversity-Oriented Synthesis of Macrocycles - Chemical Reviews (ACS). 2

  • In the scheme given above the total number of intramolecular... - Vedantu. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclononane-1,4-dione

As a Senior Application Scientist, I recognize that handling rare and specialized organic intermediates like Cyclononane-1,4-dione requires moving beyond generic safety data sheets. For researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling rare and specialized organic intermediates like Cyclononane-1,4-dione requires moving beyond generic safety data sheets. For researchers and drug development professionals utilizing this 9-membered macrocyclic diketone in complex syntheses, safety is not just a compliance checklist—it is a deeply integrated component of experimental design.

Below is the comprehensive, causality-driven operational guide for handling, utilizing, and disposing of Cyclononane-1,4-dione.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Cyclononane-1,4-dione shares foundational toxicological and reactive traits with other cyclic ketones (such as cyclohexanone), scaled by its specific macrocyclic lipophilicity[1][2].

Table 1: Physicochemical & Hazard Summary

Property Value / Description
Compound Name Cyclononane-1,4-dione
CAS Registry Number 1030023-37-0[3]
Molecular Formula C9H14O2[3]
Molecular Weight 154.21 g/mol [3]
Chemical Class Macrocyclic Diketone

| Primary Hazards | Dermal defatting, mucosal/respiratory irritation, flammability[2][4] |

The "Why" Behind the Hazards (Causality):

  • Dermal Penetration & Defatting: Cyclic ketones are highly lipophilic. Upon contact with the skin, they rapidly dissolve the lipid bilayer of the stratum corneum. This not only causes severe contact dermatitis (defatting) but also facilitates the systemic absorption of the compound[4].

  • Inhalation Toxicity: The vapor pressure of cyclic ketones allows them to volatilize readily. Inhalation of these volatile organic compounds (VOCs) irritates the mucosal membranes of the respiratory tract and, in acute doses, can lead to central nervous system (CNS) depression[1][2].

  • Polymer Solvation: Ketones are aggressive organic solvents that readily solvate amorphous polymers. Contact with polystyrene (PS) or polycarbonate (PC) labware will cause immediate structural degradation and sample contamination.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of concentrated cyclic ketones. The OSHA Personal Protective Equipment Standard (29 CFR § 1910.132) dictates that gear must be selected based on a rigorous hazard assessment[5].

Table 2: Required PPE and Scientific Justification

PPE Category Recommended Specification Causality / Scientific Justification
Hand Protection Butyl Rubber or Silver Shield/4H laminates. (Strictly avoid Latex or thin Nitrile). Ketones rapidly degrade latex and standard nitrile through solvation. Butyl rubber provides a highly cross-linked barrier impervious to ketone permeation[5].
Eye Protection Non-vented Chemical Splash Goggles (ANSI Z87.1+). Protects against micro-aerosolization and splashes. Cyclic ketones cause severe corneal irritation and potential tissue damage upon contact[2][6].
Body Protection Flame-resistant (FR) Lab Coat (e.g., Nomex) + Chemical-resistant apron. Prevents bulk dermal exposure and mitigates fire risk, as cyclic ketone vapors can be ignited under ambient conditions[2].

| Respiratory | NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges. | Required only if handling outside a certified fume hood (e.g., during a spill), to prevent inhalation of VOCs[5][7]. |

Operational Workflow: Step-by-Step Handling Protocol

Every protocol in the laboratory must be a self-validating system. Follow this methodology to ensure zero-exposure transfer and reaction setup.

  • Step 1: Environmental Control Validation Before opening the reagent, verify that the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm).

    • Validation: Check the digital airflow monitor. If unavailable, use a Kimwipe taped to the sash to visually confirm a steady inward draft[7].

  • Step 2: PPE Donning & Integrity Inspection Equip the specified PPE (Table 2).

    • Validation: Perform a tactile and visual inspection of butyl gloves for micro-tears, inelasticity, or degradation before handling the chemical.

  • Step 3: Reagent Transfer Use inert, non-sparking spatulas (if solid) or glass/PTFE pipettes (if liquid).

    • Causality: Because ketones dissolve standard plastics, you must exclusively use borosilicate glass or Polytetrafluoroethylene (PTFE) labware to maintain structural integrity and prevent leaching.

  • Step 4: Reaction Setup & Inerting Ensure the reaction vessel is purged with an inert gas (Nitrogen or Argon) prior to the introduction of heat.

    • Causality: Cyclic ketones can form explosive vapor-air mixtures. Inerting the atmosphere prevents the ignition of ketone vapors[2].

  • Step 5: Decontamination Wipe down the exterior of the reagent bottle and the balance area with a compatible solvent (e.g., ethanol or a water/surfactant mix) before removing your PPE.

Spill Response and Disposal Plan

In the event of an uncontrolled release, immediate and calculated action is required to prevent respiratory damage and fire.

  • Evacuation & Isolation: Immediately isolate the leak at a minimum radius of 50 meters and prevent personnel from walking through the spill area[2][8].

  • Ignition Control: Remove all ignition sources. Cyclic ketones have low flash points; vapors are heavier than air and will travel to ignition sources[2].

  • Absorption: Do not use combustible materials like sawdust. Soak up the spillage using inert, non-combustible absorbents such as dry sand, vermiculite, or specialized universal spill pads[2].

  • Waste Segregation & Disposal: Sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) or glass hazardous waste container. Label strictly as "Hazardous Organic Waste - Contains Cyclic Ketones."

    • Critical Warning: Strictly segregate this waste from nitric acid, perchloric acid, and other strong oxidizers to prevent violent exothermic reactions and laboratory fires[2][6].

Safety & Emergency Response Workflow

G A Start: Cyclononane-1,4-dione Handling Operation B Verify Fume Hood (Flow: 80-120 fpm) A->B C Don PPE (Butyl Gloves, Goggles, FR Coat) B->C D Execute Transfer/Reaction (Use Borosilicate/PTFE) C->D E Spill Detected? D->E I Standard Cleanup & Decontamination D->I F Evacuate Area (50m) & Remove Ignition Sources E->F Yes E->I No G Absorb with Inert Material (Vermiculite/Sand) F->G H Segregate Waste (Keep away from Oxidizers) G->H I->H

Caption: Operational safety and emergency spill response workflow for handling Cyclononane-1,4-dione.

References

  • Belsito, D., et al. "A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients." Food and Chemical Toxicology (2013). Available at: [Link]

  • Lee, Y.-H., et al. "Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice." ResearchGate. Available at: [Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

  • Kansas State University. "Prudent Practices in Laboratory Safety - LAB SAFETY MANUAL." Available at: [Link]

  • USDA ARS. "Chemical Hygiene Plan." Available at: [Link]

Sources

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